B1579193 Cbz-3-Cyano-D-Phenylalanine

Cbz-3-Cyano-D-Phenylalanine

Cat. No.: B1579193
M. Wt: 324.4
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3-Cyano-D-Phenylalanine is a useful research compound. Molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality Cbz-3-Cyano-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-3-Cyano-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

324.4

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Molecular Weight Validation of Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In advanced peptide synthesis and peptidomimetic drug development, non-canonical amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. The molecular weight of Cbz-3-Cyano-D-Phenylalanine is 324.34 g/mol (average molar mass), with a precise monoisotopic mass of 324.1110 Da . Its exact chemical formula is C₁₈H₁₆N₂O₄ [1].

This whitepaper provides an in-depth technical analysis of Cbz-3-Cyano-D-Phenylalanine, detailing the causality behind its structural design, its physicochemical properties, and a self-validating analytical workflow for verifying its molecular weight and purity prior to synthetic incorporation.

Structural Logic and Mechanistic Causality in Drug Design

The utility of Cbz-3-Cyano-D-Phenylalanine in medicinal chemistry is not accidental; it is the result of rational, modular design. Each moiety within the molecule serves a distinct, causal purpose in either the synthesis pipeline or the final pharmacological profile of the resulting drug candidate.

  • D-Phenylalanine Core: Native L-amino acids are highly susceptible to rapid degradation by endogenous mammalian proteases. By utilizing the D-enantiomer (R-configuration), the resulting peptide gains absolute steric resistance to proteolytic cleavage, significantly extending its in vivo half-life. This principle is widely utilized in the synthesis of robust antibiotics, such as vancomycin analogues [3].

  • 3-Cyano (meta-Cyano) Substitution: The incorporation of a cyano group at the meta position of the phenyl ring serves a dual purpose. Pharmacologically, it acts as a strong electron-withdrawing group and a hydrogen-bond acceptor, modulating target binding affinity. Analytically, the stretching vibration of the C≡N bond occurs in a unique "bioorthogonal" region of the infrared (IR) spectrum (~2220 cm⁻¹). This allows researchers to use the cyano group as a site-specific vibrational probe to study protein folding and ligand-receptor dynamics without interference from native biological background noise.

  • Cbz (Carboxybenzyl) Protecting Group: During solid-phase peptide synthesis (SPPS), the N-terminus must be protected to prevent unwanted polymerization. The Cbz group is chosen for its orthogonality; it is highly stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. It is typically cleaved later via catalytic hydrogenolysis (H₂, Pd/C).

Structural_Logic Core Cbz-3-Cyano-D-Phenylalanine (MW: 324.34 g/mol) DPhe D-Phenylalanine Scaffold (Protease Resistance) Core->DPhe Cyano 3-Cyano Substitution (Bioorthogonal IR Probe) Core->Cyano Cbz Cbz Protecting Group (Orthogonal SPPS) Core->Cbz

Caption: Logical relationship between structural moieties and their pharmacological functions.

Physicochemical Profiling

To ensure rigorous quality control, researchers must cross-reference empirical data against established physicochemical parameters. The quantitative data for Cbz-3-Cyano-D-Phenylalanine is summarized below, grounded in data from [1] and [2].

Table 1: Physicochemical and Mass Spectrometry Profiling

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₈H₁₆N₂O₄Defines the exact atomic composition.
Average Molecular Weight 324.34 g/mol Standard molar mass used for stoichiometric calculations in synthesis.
Monoisotopic Mass 324.1110 DaExact mass target for High-Resolution Mass Spectrometry (HRMS).
[M+H]⁺ Expected m/z 325.1188 m/zPrimary target for positive-mode ESI-MS (protonation of basic sites).
[M-H]⁻ Expected m/z 323.1032 m/zPrimary target for negative-mode ESI-MS (deprotonation of carboxylic acid).
LogP (Lipophilicity) ~2.66Indicates moderate lipophilicity, driven by the Cbz and phenyl rings.

Experimental Workflow: Self-Validating LC-MS Molecular Weight Verification

Before incorporating Cbz-3-Cyano-D-Phenylalanine into a multi-step peptide synthesis, its molecular weight and purity must be empirically verified. Relying solely on nominal mass can lead to the accidental integration of isobaric impurities. The following protocol utilizes High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) designed as a self-validating system .

Step-by-Step Methodology
  • Sample Preparation & Internal Calibration:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final working concentration of 10 µg/mL. Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g., L-Phenylalanine-¹³C₉,¹⁵N).

    • Causality: The internal standard validates the ionization efficiency of the ESI source and calibrates the mass accuracy of the detector in real-time, ensuring that any mass deviations are intrinsic to the sample, not the instrument.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2.0 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: The highly hydrophobic Cbz group and aromatic rings ensure strong retention on the C18 stationary phase. The gradient ensures sharp peak resolution, while the formic acid acts as a proton donor, facilitating positive ionization.

  • Electrospray Ionization (ESI) with Polarity Switching:

    • Action: Operate the ESI source with rapid polarity switching between positive (+) and negative (-) modes.

    • Causality (Self-Validation): Cbz-3-Cyano-D-Phenylalanine contains a carboxylic acid (readily deprotonated) and an amide backbone (readily protonated). By demanding the simultaneous detection of both the [M+H]⁺ ion (325.1188 m/z) and the [M-H]⁻ ion (323.1032 m/z) at the exact same chromatographic retention time, the system self-validates the molecular weight and eliminates false positives caused by background noise.

  • High-Resolution Mass Analysis:

    • Action: Analyze the eluent using an Orbitrap or Q-TOF mass analyzer set to a resolution of ≥60,000 FWHM.

    • Causality: High resolution is strictly required to differentiate the target monoisotopic mass (324.1110 Da) from structurally similar impurities or degradation products (e.g., loss of the cyano group).

LCMS_Workflow A 1. Sample Preparation (Spiked with Internal Standard) B 2. UHPLC Separation (C18 Column, 0.1% Formic Acid) A->B C 3. ESI Ionization (Pos/Neg Mode Polarity Switching) B->C D 4. HRMS Analysis (Orbitrap / Q-TOF ≥60k FWHM) C->D E 5. Data Validation (Confirm [M+H]+ and [M-H]-) D->E

Caption: Workflow for LC-MS validation of Cbz-3-Cyano-D-Phenylalanine molecular weight.

References

  • Title: CID 91931811 | C18H16N2O4 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Compound Report Card: CHEMBL1630807 Source: European Bioinformatics Institute (ChEMBL) URL: [Link]

  • Title: Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Synthesis, Purification, and Analytical Validation of Cbz-3-Cyano-D-Phenylalanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development. Cbz-3-Cyano-D-Phenylalanine (N-Carbobenzyloxy-3-cyano-D-phenylalanine) is a highly specialized building block that merges the proteolytic stability of a D-amino acid with the versatile reactivity of a meta-cyano pharmacophore. This whitepaper provides an in-depth, self-validating methodology for the synthesis and purification of this compound, emphasizing the chemical causality behind Schotten-Baumann protection strategies and the critical orthogonality required when handling nitrile-containing substrates.

Pharmacological Relevance & Structural Rationale

The design of Cbz-3-Cyano-D-Phenylalanine is driven by three distinct structural imperatives:

  • D-Stereochemistry: Natural L-peptides are rapidly degraded by endogenous proteases. Inverting the stereocenter to the D-configuration drastically increases the in vivo half-life of the resulting peptide therapeutic.

  • The 3-Cyano Handle: The nitrile (-CN) group acts as a strong electron-withdrawing group and a hydrogen-bond acceptor. Furthermore, it serves as a synthetic handle for late-stage functionalization, such as conversion into tetrazoles (bioisosteres for carboxylic acids) or reduction to benzylamines[1].

  • Cbz Protection: The Carbobenzyloxy (Cbz) group effectively masks the

    
    -amino group, preventing unwanted nucleophilic attacks and racemization during subsequent peptide bond formation[2].
    

Strategic Synthesis Design: Causality & Orthogonality

The synthesis relies on Schotten-Baumann conditions , a biphasic reaction utilizing an aqueous base and an organic acid chloride[3].

The Causality of Reaction Parameters
  • pH Modulation (Na₂CO₃): The reaction utilizes 1M aqueous sodium carbonate (Na₂CO₃) rather than strong bases like NaOH. Na₂CO₃ buffers the solution at pH ~9–10. This is highly calculated: it is basic enough to keep the

    
    -amino group deprotonated (ensuring it acts as a nucleophile) and to neutralize the HCl byproduct generated by benzyl chloroformate (Cbz-Cl), yet mild enough to prevent base-catalyzed racemization of the sensitive D-chiral center[3].
    
  • Thermal Control (0–5 °C): Cbz-Cl is highly electrophilic and prone to aqueous hydrolysis, which yields benzyl alcohol and CO₂. Maintaining the reaction in an ice bath suppresses this competing hydrolysis, maximizing the atom economy of the reagent[3].

The Orthogonality Dilemma

A critical consideration for this specific molecule is chemoselective deprotection . Standard Cbz removal is achieved via catalytic hydrogenation (H₂, Pd/C). However, the 3-cyano group is highly susceptible to reduction under these exact conditions, which would inadvertently convert the nitrile into a primary amine. Therefore, Cbz is strategically chosen for this building block only when the downstream deprotection protocol utilizes strong acids (e.g., HBr/AcOH) or highly controlled transfer hydrogenolysis, preserving the cyano group[2][3][4].

Orthogonality Mol Cbz-3-Cyano-D-Phe Cbz Cbz Group (N-Terminus) Mol->Cbz CN Cyano Group (Aryl-CN) Mol->CN COOH Carboxylic Acid (C-Terminus) Mol->COOH Cleave HBr/AcOH or Transfer Hydrogenolysis Cbz->Cleave Cleaved by Danger Standard H2, Pd/C (Avoid) CN->Danger Reduced by Couple Peptide Coupling (SPPS/Solution) COOH->Couple Activated for

Functional group orthogonality and chemoselective logic for Cbz-3-Cyano-D-Phe.

Experimental Workflow

Workflow SM 3-Cyano-D-Phe + 1M Na2CO3 React Schotten-Baumann Reaction (2-4h) SM->React Reagent Cbz-Cl Dropwise (0-5 °C) Reagent->React Wash Ether Wash (Remove Cbz-Cl) React->Wash Aqueous Phase Acid Acidify to pH 2 (1M HCl) Wash->Acid Retain Aqueous Extract EtOAc Extraction & Drying Acid->Extract Phase Transfer Crystal Crystallization (EtOAc/Hexane) Extract->Crystal Concentrate Pure Cbz-3-Cyano- D-Phenylalanine Crystal->Pure >99% Purity

Synthesis and purification workflow for Cbz-3-Cyano-D-Phenylalanine.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Each phase includes an observable metric or analytical check to ensure the reaction is proceeding correctly before moving to the next step[3].

Phase 1: Preparation & Coupling
  • Dissolution: Suspend 3-Cyano-D-Phenylalanine (1.0 eq) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq). Stir until complete dissolution is achieved. Validation: A clear solution confirms the formation of the water-soluble sodium carboxylate salt.

  • Thermal Equilibration: Cool the reaction flask in an ice-water bath to 0–5 °C.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

Phase 2: In-Process Control (IPC)
  • TLC Validation: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: DCM:MeOH 9:1). Spray with Ninhydrin stain and heat.

  • Causality of IPC: The starting material will appear as a dark purple spot (free primary amine). The successful formation of the product is validated by the disappearance of the purple spot and the appearance of a new, higher-Rf spot that is UV-active (254 nm) but Ninhydrin-negative (protected amine).

Phase 3: Work-up & Phase Transfer
  • Organic Wash: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 × 50 mL). Causality: The basic aqueous layer retains the target molecule as a sodium salt. The ether wash selectively removes unreacted Cbz-Cl and the benzyl alcohol byproduct[3]. Discard the ether layer.

  • Acidification: Cool the retained aqueous layer in an ice bath. Carefully add 1 M HCl dropwise while monitoring with pH test strips until the solution reaches exactly pH 2 .

  • Validation Cue: The solution will turn opaque/cloudy as the Cbz-3-Cyano-D-Phenylalanine protonates and precipitates out of the aqueous phase.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL). The target molecule, now neutral and lipophilic, partitions into the EtOAc.

Phase 4: Purification & Isolation
  • Drying: Combine the EtOAc layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Remove the solvent under reduced pressure to yield a crude oil or solid.

  • Crystallization: Dissolve the crude product in a minimal amount of warm EtOAc. Slowly add Hexanes until the solution becomes slightly turbid. Cool to 4 °C overnight to induce crystallization. Filter and dry under vacuum.

Quantitative Data & Analytical Specifications

To ensure the integrity of the synthesized building block for downstream peptide synthesis, the batch must meet the rigorous analytical specifications outlined in the tables below.

Table 1: Reaction Parameters & Stoichiometry
Reagent / ParameterEquivalents / ValueFunction / Rationale
3-Cyano-D-Phenylalanine 1.0 eqChiral starting material
Na₂CO₃ (1M aq) 2.5 eqBase; maintains pH 9-10, neutralizes HCl
Benzyl chloroformate (Cbz-Cl) 1.1 eqElectrophilic protecting group donor
Temperature 0–5 °C

RT
Suppresses reagent hydrolysis
Reaction Time 2–4 HoursEnsures complete conversion
Table 2: Analytical Validation Specifications
Analytical MethodExpected ResultValidation Target
Appearance White to off-white crystalline powderVisual purity
HPLC (Reverse Phase)

98.0% (Area %)
Chemical purity
Chiral HPLC

99.0% ee (D-enantiomer)
Confirms no base-catalyzed racemization
ESI-MS (Negative Mode) m/z 323.1 [M-H]⁻Confirms exact mass (MW: 324.11 g/mol )
¹H NMR (DMSO-d₆) Multiplets at ~7.3 ppm (Cbz aromatics); ~5.0 ppm (CH₂ benzylic)Confirms structural connectivity

References

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group BenchChem URL
  • Fmoc-3-cyano-D-phenylalanine Applications in Drug Development Chem-Impex URL
  • Peptide Synthesis: Amine Protecting Groups ResearchGate URL
  • Synthetic Amino Acids for Applications in Peptide Ligation–Desulfurization Chemistry ConnectSci URL

Sources

Technical Whitepaper: Solvation Dynamics and Handling Protocols for Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3-Cyano-D-Phenylalanine (N-Cbz-3-cyano-D-phenylalanine) is a highly specialized, non-natural amino acid derivative utilized extensively in peptide synthesis, peptidomimetic drug design, and the development of targeted protease inhibitors. The presence of the carboxybenzyl (Cbz) protecting group, combined with the rigid aromatic core and the electron-withdrawing 3-cyano substitution, creates a unique physicochemical profile.

This whitepaper provides an authoritative guide on the solvation dynamics of Cbz-3-Cyano-D-Phenylalanine. By analyzing the structural causality behind its solubility profile, we establish field-proven, self-validating protocols for preparing stock solutions suitable for both solid-phase peptide synthesis (SPPS) and in vitro biological assays.

Structural Rationale & Physicochemical Profiling

To understand the solubility of Cbz-3-Cyano-D-Phenylalanine, one must deconstruct its molecular architecture. The solubility of this compound is heavily dictated by its parent scaffold, Cbz-Phe-OH, which is known for its strong chemical stability and high solubility in organic solvents, juxtaposed with extreme hydrophobicity in aqueous environments[1].

  • The Carboxybenzyl (Cbz) Group: This N-terminal protecting group is highly lipophilic. It prevents unwanted side reactions during multi-step synthesis but significantly decreases aqueous solubility[1]. The bulky, non-polar nature of the phenylmethoxycarbonyl structure forces the molecule out of aqueous solvation shells[2].

  • The 3-Cyano Substitution: The meta-substituted cyano group on the D-phenylalanine ring introduces a strong dipole moment and acts as a hydrogen-bond acceptor. While this slightly increases the molecule's polarity compared to unsubstituted Cbz-D-Phe-OH, it is insufficient to overcome the overwhelming lipophilicity of the Cbz group.

  • The C-Terminal Carboxylic Acid: The free -OH of the C-terminus provides the only significant ionizable handle. At acidic or neutral pH, this group remains protonated, rendering the molecule practically insoluble in water. At basic pH (> 7.5), deprotonation occurs, slightly improving solubility, though organic co-solvents remain mandatory for complete dissolution[3].

Mechanism N1 Lipophilic Core Cbz Group & Phenyl Ring N4 Solvent Match Aprotic Organics (DMSO, DMF) N1->N4 Hydrophobic Interactions N2 Polar Modifiers 3-Cyano Group N2->N4 Dipole-Dipole N3 Ionizable Terminus C-terminal COOH N3->N4 H-Bonding

Figure 1: Physicochemical interactions driving the solubility of Cbz-3-Cyano-D-Phenylalanine.

Quantitative Solubility Matrix

The following matrix synthesizes the solubility parameters for Cbz-protected phenylalanine derivatives across common laboratory solvents. Because hygroscopic moisture significantly impacts the solubility of these products[4], all organic solvents must be anhydrous.

Solvent SystemSolubility ClassEst. Max ConcentrationMechanistic Notes
DMSO (Dimethyl Sulfoxide) Highly Soluble> 100 mg/mL (~330 mM)Optimal for bioassay stocks. Disrupts crystalline lattice via strong hydrogen-bond acceptance[4].
DMF / NMP Highly Soluble> 100 mg/mLPrimary choice for SPPS. Excellent solvation of the Cbz group and compatible with coupling reagents (e.g., HATU, EDC)[3].
Methanol / Ethanol Soluble20 - 50 mg/mLSuitable for intermediate stock solutions. May require gentle heating (30-40°C) to achieve complete dissolution[5].
Dichloromethane (DCM) Moderately Soluble10 - 20 mg/mLOften utilized in biphasic reactions or with a co-solvent (like DMF) during peptide coupling[6].
Aqueous Buffer (pH < 6.0) Insoluble< 0.1 mg/mLProtonated carboxylic acid and lipophilic Cbz group cause immediate precipitation[2].
Aqueous Buffer (pH > 7.5) Sparingly Soluble< 1.0 mg/mLDeprotonation yields an amphiphilic state. Requires < 1% DMSO co-solvent to maintain stability in solution.

Application-Specific Solvation Protocols

To ensure scientific integrity and reproducibility, the preparation of Cbz-3-Cyano-D-Phenylalanine solutions must follow strict operational causality. The protocols below are designed as self-validating systems: visual and physical checkpoints are built into the steps to confirm success.

Protocol A: Preparation of a 100 mM Master Stock for In Vitro Bioassays

Causality: Biological assays require aqueous media, but Cbz-3-Cyano-D-Phenylalanine will precipitate in water. Therefore, a highly concentrated master stock must be made in an anhydrous, biocompatible organic solvent (DMSO) to allow for massive dilution (1:1000) into the final assay buffer, keeping the final organic concentration below 0.1% to prevent cellular toxicity.

  • Thermal Equilibration (Validation Checkpoint): Remove the lyophilized Cbz-3-Cyano-D-Phenylalanine from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Why: Cbz-derivatives are highly susceptible to ambient moisture. Opening a cold vial causes condensation, leading to irreversible clumping and inaccurate molarity[4].

  • Mass Measurement: Weigh the required mass (e.g., 32.4 mg for 1 mL of 100 mM stock, assuming a MW of ~324 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO . Why: Hygroscopic DMSO absorbs atmospheric water over time, which drastically reduces the solubility of the lipophilic Cbz group[4].

  • Ultrasonic Solvation: Vortex the mixture for 30 seconds, then place it in an ultrasonic water bath at room temperature for 5–10 minutes.

    • Self-Validation: Inspect the tube against a light source. The solution must be 100% optically clear with no refractive striations or particulate matter. If turbidity persists, the DMSO may be compromised by water.

  • Aliquot and Cryopreservation: Divide the master stock into single-use 50 µL aliquots and store at -80°C. Why: Repeated freeze-thaw cycles cause localized concentration gradients, leading to the irreversible precipitation and inactivation of the compound[7]. Use within 6 months[7].

Protocol B: Solvation for Solid-Phase Peptide Synthesis (SPPS)

Causality: In SPPS, the solvent must swell the solid resin while keeping the protected amino acid and coupling reagents completely dissolved. DMF is the industry standard due to its high dielectric constant and aprotic nature.

  • Reagent Calculation: Calculate the required mass for a 3- to 5-fold molar excess relative to the resin loading capacity.

  • Primary Solvation: Dissolve the Cbz-3-Cyano-D-Phenylalanine powder in peptide-synthesis grade DMF to achieve a concentration of 0.2 M to 0.5 M.

  • Activation Sequence: Add the coupling reagent (e.g., HBTU or HATU) directly to the DMF solution. Do not add the base yet.

  • Base Addition (Validation Checkpoint): Immediately prior to adding the mixture to the resin, add the tertiary amine base (e.g., DIPEA).

    • Self-Validation: A slight color change (often pale yellow) indicates successful activation of the carboxylic acid. If the solution becomes cloudy upon adding the base, the DMF contains too much water, and the activated ester has hydrolyzed.

Workflow A Cbz-3-Cyano-D-Phe-OH (Solid Powder) B Hygroscopic Check (Desiccator Equil.) A->B Step 1 C Anhydrous DMSO (Bioassays) B->C Pathway A D DMF / NMP (Peptide Synthesis) B->D Pathway B E Sonication (Water Bath < 40°C) C->E Solubilize D->E Solubilize F Aqueous Buffer Dilution (Max 0.1% Organic) E->F If Bioassay

Figure 2: Workflow for the preparation and solubilization of Cbz-protected amino acids.

References

  • Sriram Chem - Z-Phe-OH Product Specifications and Solubility Profile. Retrieved from:[1]

  • MedChemExpress - Z-Phe-OH | Amino Acid Derivative (Mechanism of Action & Protocol). Retrieved from:[4]

  • CymitQuimica - CAS 1161-13-3: L-Phenylalanine, N-[(phenylmethoxy)carbonyl]. Retrieved from:[2]

  • ResearchGate - Controlled self-assembly of modified aromatic amino acids. Retrieved from:[5]

  • MedChemExpress - Z-Phe-OH Storage and Freeze-Thaw Protocols. Retrieved from:[7]

  • NIH PubMed Central - Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity. Retrieved from:[6]

  • Dove Medical Press (IJN) - Apically targeted oral micelles exhibit highly efficient intestinal up. Retrieved from:[3]

Sources

Biological activity of Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity and application of Cbz-3-Cyano-D-Phenylalanine .

Pharmacophore Engineering & Structural Probing in Peptidomimetics[1][2]

Executive Summary

Cbz-3-Cyano-D-Phenylalanine is a specialized non-canonical amino acid (NCAA) derivative utilized primarily in the rational design of protease inhibitors, integrin antagonists, and structurally stable peptidomimetics.[][2] Its value lies in the synergistic combination of three structural features:

  • The D-Configuration: Confers resistance to proteolytic degradation and induces specific β-turn conformations.[][2]

  • The 3-Cyano Moiety: Acts as a bioisostere for carbonyl/hydroxyl groups, a weak hydrogen bond acceptor, and a distinct infrared (IR) spectroscopic probe.[][2]

  • The Cbz (Z) Group: Provides N-terminal protection or hydrophobic bulk for occupying S3/S4 binding pockets in protease targets.[][2]

This guide details the physicochemical basis of its activity, specific biological applications, and validated protocols for its incorporation into drug discovery workflows.[]

Physicochemical Profile & Mechanism of Action[1]

To understand the biological utility of Cbz-3-Cyano-D-Phenylalanine, one must analyze its electronic and steric contributions to ligand-receptor binding.[][2]

Electronic Tuning via the Nitrile Group

The cyano (-C≡N) group at the meta (3) position of the phenyl ring exerts a strong electron-withdrawing effect (


).[][2]
  • Dipole Moment: The nitrile group introduces a significant dipole (~3.9 D), enabling strong electrostatic interactions with polar residues in the receptor binding pocket without the steric penalty of larger groups like nitro or carboxylates.[][2]

  • Bioisosterism: The -CN group mimics the carbonyl oxygen of peptides or the hydroxyl group of tyrosine but remains chemically inert to standard hydrolysis, making it ideal for blocking metabolic soft spots.[][2]

The "D-Amino Effect" on Stability

Incorporating the D-enantiomer prevents recognition by endogenous L-specific proteases (e.g., chymotrypsin, carboxypeptidases).[][2]

  • Mechanism: The inverted stereocenter disrupts the formation of the tetrahedral intermediate required for amide bond hydrolysis.[][2]

  • Conformational Lock: D-amino acids favor the formation of

    
    -turn (Type II') structures, essential for macrocyclization strategies in drug design (e.g., VLA-4 antagonists).[][2]
    
Quantitative Data Summary
PropertyValue / CharacteristicRelevance to Bioactivity
Molecular Weight ~324.33 g/mol Fragment-based drug design compliant.[][2]
Hammett Constant (

)
0.56Increases acidity of proximal protons; modulates

-stacking.[][2]
IR Stretch (

)
~2230–2240 cm⁻¹Located in the "silent region" of protein spectra; excellent environmental probe.[][2]
Proteolytic Stability >24h (Human Plasma)Significantly higher than L-Phe analogs.[][2]
Binding Mode

-

stacking + Dipole
3-CN acts as an H-bond acceptor (weak) or dipole anchor.[][2]

Biological Applications & Case Studies

Protease Inhibitor Design (Thrombin & Factor Xa)

In the development of serine protease inhibitors, the P1 and P3 positions are critical.[][2] Cbz-3-Cyano-D-Phenylalanine is often employed at the P3 position (distal to the cleavage site).[][2]

  • Role: The Cbz group fills the hydrophobic S3 pocket, while the 3-cyano-phenyl ring engages in orthogonal

    
    -stacking interactions with aromatic residues (e.g., Trp215 in Thrombin).[][2]
    
  • Outcome: Enhances potency (

    
     reduction) and selectivity against related proteases (e.g., Trypsin).[][2]
    
VLA-4 Antagonists (Integrin )

Research into VLA-4 antagonists for autoimmune diseases (e.g., Multiple Sclerosis) has utilized 3-cyanophenylalanine derivatives.[][2]

  • Mechanism: The cyano group serves as a hydrogen bond acceptor for the backbone amides of the integrin, while the D-configuration stabilizes the bioactive turn conformation required for binding.[][2]

  • Reference: Analogues similar to MK-0668 demonstrate how 3-cyanophenyl moieties improve pharmacokinetic profiles by reducing oxidative metabolism compared to unsubstituted phenyl rings.[][2]

Site-Specific Infrared Probing

Because the nitrile stretch frequency (


) is sensitive to the local electric field and hydration status, Cbz-3-Cyano-D-Phenylalanine can be incorporated into peptides to map binding interfaces.[][2]
  • Blue Shift: Indicates a hydrophobic environment (loss of H-bonding).[][2]

  • Red Shift: Indicates strong H-bonding to the nitrile nitrogen.[][2]

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Standard Fmoc/tBu chemistry is recommended, but Cbz-protected derivatives require specific handling if the Cbz group is to be retained in the final product.[]

Objective: Incorporate Cbz-3-Cyano-D-Phe into a resin-bound peptide.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).[][2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[][2]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg resin in DMF for 30 min.

  • Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.[]

  • Activation:

    • Dissolve Cbz-3-Cyano-D-Phe (3 eq, 1.5 mmol) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6 eq) immediately prior to addition to resin.[][2]

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours.

  • Monitoring: Perform Kaiser Test. (Note: If Cbz is the N-terminal group, the test will be negative/colorless, indicating capping).[]

  • Cleavage (Retaining Cbz):

    • Use a cocktail of TFA/TIS/H2O (95:2.5:2.5).[][2]

    • Critical: The Cbz group is stable to TFA.[][2] It will remain on the N-terminus.[]

    • Precipitate in cold diethyl ether.

Protocol B: Enzymatic Stability Assay

Objective: Validate the resistance of the D-enantiomer peptide to Chymotrypsin.[][2]

  • Substrate: Prepare 1 mM stock of Peptide-A (containing L-Phe) and Peptide-B (containing Cbz-3-Cyano-D-Phe) in DMSO.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 7.8.

  • Enzyme:

    
    -Chymotrypsin (Sigma), 1 unit/mL final concentration.
    
  • Reaction:

    • Mix 990 µL Buffer + 10 µL Substrate Stock.

    • Initiate with 1 µL Enzyme.[][2] Incubate at 37°C.

  • Analysis: Inject 50 µL aliquots into HPLC at t=0, 1h, 6h, 24h.

  • Self-Validation: Peptide-B should show >95% intact peak area at 24h, whereas Peptide-A should show >50% degradation within 1h.

Visualizations

Workflow: Rational Design & Synthesis

The following diagram illustrates the decision matrix for selecting this specific derivative and the synthesis pathway.

G Start Target Identification (e.g., Thrombin, VLA-4) Decision Design Challenge: Proteolytic Instability? Start->Decision SelectD Select D-Enantiomer (Prevents cleavage) Decision->SelectD Yes Electronic Need Electronic/Steric Optimization? SelectD->Electronic SelectCN Add 3-Cyano Group (Dipole, H-bond acceptor) Electronic->SelectCN Yes Synthesis SPPS Coupling (Protocol A) SelectCN->Synthesis Validation Bioactivity Assay (Protocol B) Synthesis->Validation Result High Potency Metabolically Stable Lead Validation->Result

Figure 1: Decision logic for incorporating Cbz-3-Cyano-D-Phe into peptidomimetic drug candidates.

Mechanistic Interaction

This diagram represents the hypothetical binding mode within a protease S3 pocket.[][2]

Binding Ligand_Cbz Cbz Group (Hydrophobic) Ligand_Phe D-Phe Scaffold (Rigid Turn) Ligand_Cbz->Ligand_Phe Receptor_S3 S3 Pocket (Hydrophobic) Ligand_Cbz->Receptor_S3 Van der Waals Ligand_CN 3-Cyano Group (Dipole) Ligand_Phe->Ligand_CN Receptor_Cat Catalytic Triad (Sterically Blocked) Ligand_Phe->Receptor_Cat Prevents Hydrolysis Receptor_BB Backbone Amide (H-Bond Donor) Ligand_CN->Receptor_BB Weak H-Bond / Dipole

Figure 2: Schematic of molecular interactions between the pharmacophore and a target receptor.[][2]

References

  • Lin, L. S., et al. (2009).[][2][3] "Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4."[][2][3] Journal of Medicinal Chemistry.

  • Fecik, R. A., et al. (2005).[][2] "Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal D-Leucyl Amino Acid." Journal of Medicinal Chemistry.

  • Löhr, F., et al. (2020).[][2] "3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins." ACS Medicinal Chemistry Letters.

  • Getz, M., et al. (2011).[][2] "Nitrile-containing amino acids as infrared probes of local environment."[] Journal of the American Chemical Society.[] []

  • Chem-Impex International. "Boc-3-cyano-D-phenylalanine Product Data." Chemical Catalog.

Sources

Technical Guide: Cbz-3-Cyano-D-Phenylalanine in Peptidomimetics and Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3-Cyano-D-Phenylalanine (Cbz-3-CN-D-Phe) is a high-value non-natural amino acid (UAA) that serves a dual function in modern drug discovery and protein engineering. Structurally, it combines the proteolytic stability of the D-enantiomer , the versatile electronic properties of the meta-cyano group, and the hydrophobic capping utility of the benzyloxycarbonyl (Cbz) moiety.

Its primary utility lies in two distinct fields:

  • Medicinal Chemistry: As a proteolytically stable, conformationally restricted building block for protease inhibitors and peptidomimetics.

  • Biophysics: As a site-specific infrared (IR) probe capable of sensing local electric fields and hydration status via the Vibrational Stark Effect (VSE), owing to the nitrile group's absorption in the spectral "silent region."

This guide provides an in-depth technical analysis of its properties, synthesis, and experimental application.

Chemical & Physical Profile

The meta-substitution of the cyano group distinguishes this molecule from its para-substituted counterpart (4-CN-Phe), offering a different vector for dipole alignment and steric interaction.

PropertySpecification
IUPAC Name (2R)-2-(benzyloxycarbonylamino)-3-(3-cyanophenyl)propanoic acid
Molecular Formula C₁₈H₁₆N₂O₄
Molecular Weight 324.33 g/mol
Stereochemistry D-Configuration (R-isomer)
IR Signature (-CN) ~2230–2240 cm⁻¹ (Silent Region)
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in water.
pKa (COOH) ~3.5 (influenced by electron-withdrawing -CN)
Stability Resistant to chymotrypsin/trypsin degradation (D-isomer).

Core Application: Vibrational Stark Effect (VSE) Probe

The nitrile (-C≡N) group of Cbz-3-CN-D-Phe is a premier reporter for protein dynamics. Unlike fluorophores, which are bulky and can perturb protein structure, the cyano group is small and sterically non-invasive.

Mechanism of Action

The nitrile stretching frequency (


) is sensitive to the local electric field (

) projected onto the nitrile bond vector (

). This relationship is linear, as described by the Stark equation:


  • Silent Region: The nitrile stretch appears between 2200–2250 cm⁻¹ , a region where native proteins (Amide I/II bands) and water do not absorb.

  • 3-Cyano vs. 4-Cyano: The meta-position (3-CN) alters the angle of the probe relative to the peptide backbone compared to the para-position (4-CN). This allows researchers to triangulate electric field vectors by comparing data from both isomers.

Visualization: IR Sensing Mechanism

IRSensing Protein Protein Scaffold Probe Cbz-3-CN-D-Phe (Incorporated) Protein->Probe Host IR_Spec FT-IR Spectrometer Probe->IR_Spec IR Absorption Env Local Environment (Electric Field/Hydration) Env->Probe Perturbation (Stark Effect) Data Frequency Shift (Δν ~ 2235 cm⁻¹) IR_Spec->Data Readout

Figure 1: The nitrile group acts as a non-invasive antenna, converting local electrostatic changes into measurable frequency shifts.

Experimental Protocols

Protocol A: Synthesis & Protection

Objective: Synthesize Cbz-3-CN-D-Phe from 3-cyano-D-phenylalanine. Critical Constraint: Maintain pH to prevent hydrolysis of the nitrile or racemization.

  • Preparation: Dissolve 3-cyano-D-phenylalanine (10 mmol) in 25 mL of 1N NaOH (or Na₂CO₃ for milder conditions) at 0°C.

  • Addition: Add benzyl chloroformate (Cbz-Cl, 11 mmol) dropwise over 30 minutes.

    • Note: Simultaneously add 1N NaOH to maintain pH between 9–10. Do not exceed pH 11 to protect the nitrile.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Work-up:

    • Extract unreacted Cbz-Cl with diethyl ether (discard organic layer).[1]

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.[1]0. Caution: Do this in an ice bath to prevent heat-induced nitrile hydrolysis.

    • Extract the white precipitate with Ethyl Acetate (3x).

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane.

Protocol B: Peptide Coupling (Solution Phase)

Objective: Couple Cbz-3-CN-D-Phe to a C-terminal amine (e.g., H-Leu-OMe).

  • Activation: Dissolve Cbz-3-CN-D-Phe (1.0 eq) and HOBt (1.1 eq) in dry DMF. Cool to 0°C.[1]

  • Coupling Agent: Add EDC·HCl (1.1 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the amine component (e.g., H-Leu-OMe, 1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

  • Validation: Monitor by TLC or LC-MS. The nitrile peak should remain visible in IR/NMR.

Protocol C: Deprotection Strategy (Cbz Removal)

Critical Warning: Standard catalytic hydrogenolysis (H₂/Pd-C) poses a high risk of reducing the nitrile group (-CN) to a primary amine (-CH₂NH₂).

Recommended Method: Acidolysis

  • Reagent: 33% HBr in Acetic Acid (AcOH).

  • Procedure: Dissolve the peptide in minimal AcOH. Add HBr/AcOH (5-10 eq) at room temperature.

  • Duration: Stir for 30–60 minutes.

  • Quench: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Advantage: This method leaves the nitrile group intact while quantitatively removing the Cbz group.

Workflow Visualization

The following diagram illustrates the decision matrix for using this amino acid in synthesis, highlighting the critical deprotection pathway.

Workflow Start Start: Cbz-3-CN-D-Phe Decision Application? Start->Decision Path_Inhibitor Protease Inhibitor (Cbz stays as cap) Decision->Path_Inhibitor Permanent Cap Path_Extension Peptide Extension (Remove Cbz) Decision->Path_Extension Building Block Coupling Coupling (EDC/HOBt) Path_Inhibitor->Coupling Deprotection Deprotection Step Path_Extension->Deprotection Final_Prod Final Bioactive Peptide Coupling->Final_Prod Method_H2 H₂ / Pd-C (RISK: Nitrile Reduction) Deprotection->Method_H2 Avoid Method_Acid HBr / AcOH (SAFE: Nitrile Intact) Deprotection->Method_Acid Recommended Method_Acid->Coupling

Figure 2: Synthetic workflow emphasizing the avoidance of hydrogenolysis to preserve the nitrile reporter.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. Link

  • Tucker, M. J., et al. (2006). "A Novel Fluorescent Probe for Protein Binding and Folding Studies: p-Cyano-Phenylalanine." Current Pharmaceutical Design. Link

  • BenchChem. (2025).[1] "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." BenchChem Technical Guides. Link

  • Mandal, P. K., & McMurray, J. S. (2007).[2][3] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." The Journal of Organic Chemistry. Link

  • Sultane, P. R., et al. (2015).[3] "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups."[3] Tetrahedron Letters. Link

Sources

The Bergmann-Zervas Legacy: Modern Applications of Cbz Protection in Peptide Synthesis

[1][2]

Executive Summary

In the landscape of peptide chemistry, the Benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of orthogonal protection strategies.[1] First introduced by Max Bergmann and Leonidas Zervas in 1932, it represented the first successful reversible N-terminal protection method that suppressed racemization.

While Fmoc and Boc strategies dominate modern Solid-Phase Peptide Synthesis (SPPS), Cbz retains critical utility in solution-phase synthesis , convergent synthesis , and side-chain protection (e.g., Lys(Z)). Its unique stability profile—resistant to mild acids (TFA) and bases (piperidine)—allows for complex orthogonal schemes that Fmoc or Boc alone cannot support. This guide provides a mechanistic deep-dive and validated protocols for leveraging Cbz protection in drug development workflows.

Historical Grounding & Chemical Logic

The introduction of the carbobenzoxy group marked the transition from random polypeptide formation to controlled, stepwise synthesis. The genius of the Bergmann-Zervas method lies in the urethane (carbamate) linkage . Unlike acyl protecting groups (e.g., acetyl), the urethane moiety significantly lowers the acidity of the

Mechanistic Cycle

The Cbz lifecycle is defined by its installation via nucleophilic substitution and its removal via catalytic hydrogenolysis or strong acidolysis.

Cbz_CycleAAFree Amino Acid(H2N-R-COOH)InterTetrahedralIntermediateAA->Inter Nucleophilic Attack(pH 8-10)CbzClBenzyl Chloroformate(Cbz-Cl)CbzCl->InterCbzAACbz-Protected AA(BnO-CO-NH-R-COOH)Inter->CbzAA -HCl(Schotten-Baumann)CarbamicCarbamic Acid[HOOC-NH-R...]CbzAA->Carbamic H2 / Pd-C(Hydrogenolysis)Carbamic->AA SpontaneousDecarboxylationByproductsToluene + CO2Carbamic->Byproducts

Figure 1: The Cbz Protection-Deprotection Cycle.[2][1][3][4][5][6][7][8][9][10][11][12] Note the transient carbamic acid intermediate during deprotection, which drives the reaction forward via irreversible gas evolution (CO₂).

Strategic Orthogonality

For the application scientist, the choice of protecting group is a logic gate decision based on the peptide's sequence and the required cleavage conditions.

Comparative Stability Matrix
FeatureCbz (Z) Boc Fmoc
Lability (Removal) H₂/Pd-C (Standard)HBr/AcOH (Acid)TFA (Acid)Piperidine (Base)
Stability (Resists) Base (Piperidine)Mild Acid (TFA)Base, HydrogenolysisAcid, Hydrogenolysis
Primary Utility Solution Phase, Side-chain (Lys, Orn)SPPS (Acid labile)SPPS (Base labile)
Byproducts Toluene (liquid), CO₂ (gas)Isobutene (gas), CO₂Dibenzofulvene (solid)

Key Insight: Cbz is "semi-orthogonal" to Fmoc.[7] While Cbz is stable to Fmoc deprotection conditions (base), Fmoc is generally stable to Cbz hydrogenolysis conditions. However, Cbz is completely orthogonal to Boc, as Cbz withstands the TFA used to remove Boc, allowing for selective N-terminal deprotection in Boc/Z strategies.

Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Installation via Schotten-Baumann Conditions

Objective: Protect the N-terminus of an amino acid while minimizing racemization.[4][10]

Reagents:

  • Amino Acid (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq) - Warning: Lachrymator

  • NaOH (2N) or Na₂CO₃

  • Solvent: Water/Dioxane (1:1) or Water/Acetone

Step-by-Step:

  • Dissolution: Dissolve amino acid in cold (0°C) 2N NaOH (1.1 eq) and solvent.

  • Addition: Dropwise add Cbz-Cl over 30 minutes while simultaneously adding 2N NaOH to maintain pH 9–10 .

    • Critical Control Point: If pH drops below 8, the reaction slows; if >11, hydrolysis of Cbz-Cl and racemization risk increases. Use a pH meter or internal indicator.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Work-up:

    • Wash the basic solution with diethyl ether (removes unreacted Cbz-Cl).

    • Acidify the aqueous layer to pH 2 with 6N HCl (precipitates the Cbz-AA).

    • Extract into Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Validation: Check Purity via HPLC. Cbz-AA often crystallizes easily, a major advantage over Boc/Fmoc derivatives.

Protocol B: Removal via Catalytic Hydrogenolysis

Objective: Mild, neutral deprotection ideal for peptides without sulfur.

Reagents:

  • Pd/C (5% or 10% wt/wt)

  • Hydrogen Gas (H₂) (Balloon or Parr shaker)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) with 1% AcOH.

Step-by-Step:

  • Inerting: Flush the reaction vessel with Nitrogen (N₂) to remove oxygen (safety).

  • Loading: Add Cbz-peptide dissolved in MeOH. Carefully add Pd/C catalyst (10% by weight of peptide). Caution: Dry Pd/C can ignite MeOH vapors; add under N₂ flow or wet with water first.

  • Hydrogenation: Evacuate N₂ and fill with H₂. Stir vigorously at RT.

  • Monitoring: Reaction is usually complete in 1–4 hours. Monitor via TLC or LC-MS (disappearance of benzyl peak).

  • Filtration: Filter through Celite to remove Pd/C. Do not let the filter cake dry out (fire hazard).

  • Isolation: Concentrate filtrate to yield free amine.

Troubleshooting & Decision Logic

The most common failure mode in Cbz chemistry is catalyst poisoning during hydrogenolysis.

The Sulfur Problem

Sulfur atoms in Cysteine (Cys) and Methionine (Met) bind irreversibly to the Palladium surface, killing catalytic activity.

  • Solution 1: Use Liquid Ammonia/Sodium (Birch reduction) - Harsh.

  • Solution 2: Use Acidolysis (HBr in Acetic Acid).[8] This is the standard alternative.

Deprotection Decision Tree

Use the following logic flow to determine the correct deprotection strategy for your specific peptide sequence.

Deprotection_LogicStartStart: Cbz-Peptide DeprotectionCheckSDoes sequence containMet, Cys, or Cys(Bzl)?Start->CheckSNoSulfurNo SulfurCheckS->NoSulfurYesSulfurYes (Catalyst Poisoning Risk)CheckS->YesSulfurH2PdMethod A: Catalytic Hydrogenolysis(H2, Pd/C, MeOH)NoSulfur->H2PdCleanResult: Clean DeprotectionByproducts: Toluene, CO2H2Pd->CleanAcidMethod B: Acidolysis(33% HBr in Acetic Acid)YesSulfur->AcidScavengerAdd Scavengers?(e.g., Phenol/Cresol)Acid->ScavengerFinalAcidResult: Deprotected Peptide Salt(Requires Ether Precipitation)Scavenger->FinalAcidTo preventalkylation

Figure 2: Decision Matrix for Cbz Removal.[4] Sulfur-containing peptides require acidolytic cleavage (HBr/AcOH) to avoid Pd-catalyst poisoning.

References

  • Bergmann, M., & Zervas, L. (1932).[13][14][15][16] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[3][4][5][7][9][10][15][17][18][][20] Chemical Reviews, 109(6), 2455-2504.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

  • Han, G., Tam, A., & Frank, S. (2004). Cbz Removal by Hydrogenolysis in the Presence of Sulfides. Journal of Organic Chemistry.

Methodological & Application

Application Note: Strategic Integration of Cbz-3-Cyano-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3-Cyano-D-Phenylalanine is a specialized non-canonical amino acid derivative that serves three distinct roles in modern peptide drug discovery:

  • Pharmacophore Modulation: The 3-cyano group acts as a bioisostere for carbonyls or hydroxyls, altering electronic properties without significant steric penalty.

  • Conformational Control: The D-configuration induces specific turn structures (e.g.,

    
    -turns) and confers resistance to proteolytic degradation.
    
  • Synthetic Precursor: The nitrile group is a "click-ready" handle for on-resin conversion to tetrazoles (carboxylate bioisosteres).

Critical Constraint: The Benzyloxycarbonyl (Cbz or Z) protecting group is stable to TFA and Piperidine . Therefore, in standard Fmoc/tBu SPPS, this building block is exclusively used for N-terminal capping or requires harsh acid (HF/TFMSA) for removal. It is not suitable for internal sequence insertion in Fmoc chemistry unless the Cbz group is intended to remain as a permanent modification.

Chemical Profile & Handling

PropertyDetail
Chemical Name N-Benzyloxycarbonyl-3-cyano-D-phenylalanine
Abbreviation Cbz-D-Phe(3-CN)-OH
Molecular Weight ~324.33 g/mol
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
Stability Stable to TFA (95%), Piperidine (20%), and tertiary amines.
Lability Removed by HF, HBr/AcOH, TFMSA, or Catalytic Hydrogenation (

/Pd).
Key Application N-terminal capping for protease inhibitors; Boc-SPPS building block.

Strategic Integration Protocols

Strategy A: N-Terminal Capping in Fmoc-SPPS (Primary Application)

Context: Creating protease inhibitors or stable peptidomimetics where the Cbz group acts as a hydrophobic cap fitting into the S3/S4 enzyme pockets.

Mechanism: Since the Cbz group cannot be removed by Piperidine (Fmoc deprotection) or TFA (cleavage), this residue must be the final amino acid coupled to the resin-bound peptide.

Protocol 1: High-Efficiency Coupling

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

  • Resin Preparation: Ensure the N-terminal Fmoc of the preceding residue is removed (20% Piperidine/DMF, 2 x 10 min) and the resin is washed (DCM x 3, DMF x 3).

  • Activation:

    • Dissolve Cbz-3-Cyano-D-Phe (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization risk, although Cbz-protected amino acids are generally resistant to oxazolone-mediated racemization compared to acyl-protected ones.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate at Room Temperature for 60–90 minutes.

    • Optimization: For sterically hindered sequences, double coupling is recommended.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The resin should be negative (colorless).

  • Final Wash: DMF x 3, DCM x 3, MeOH x 2, Ether x 2. Dry resin if storing, or proceed to cleavage.

Strategy B: On-Resin Nitrile-to-Tetrazole Conversion

Context: The 3-cyano group can be converted into a 5-substituted 1H-tetrazole, a powerful bioisostere for a carboxylic acid (pKa ~4.5-5.0) that improves metabolic stability and membrane permeability.

Workflow Visualization:

TetrazoleSynthesis Start Resin-Peptide-Phe(3-CN)-Cbz Reagents Add NaN3 + ZnBr2 in DMF/IPA Start->Reagents Reaction Heat at 80°C 16-24 Hours Reagents->Reaction [3+2] Cycloaddition Wash Wash: DMF, 5% EDTA (aq), DCM Reaction->Wash End Resin-Peptide-Phe(3-Tetrazole)-Cbz Wash->End

Figure 1: Workflow for the on-resin conversion of the cyano group to a tetrazole moiety using Lewis-acid catalysis.

Protocol 2: Zinc-Catalyzed [2+3] Cycloaddition

Safety Warning: Sodium Azide (


) is toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) with azides. Use proper ventilation.
  • Preparation: Swell the resin (containing the Cbz-3-Cyano-D-Phe capped peptide) in DMF.

  • Reagent Mix:

    • Sodium Azide (

      
      ): 10 equivalents.
      
    • Zinc Bromide (

      
      ): 10 equivalents (Lewis Acid Catalyst).
      
    • Solvent: DMF or DMF/Isopropanol (3:1).

  • Reaction:

    • Add the reagent mix to the resin in a pressure-sealed vial (to prevent solvent evaporation).

    • Heat to 80°C for 16–24 hours.

    • Note: The Cbz group is stable at this temperature in neutral/Lewis-acidic conditions.

  • Work-up (Critical):

    • Wash with DMF x 3.

    • Zinc Removal: Wash with 5% EDTA (aqueous) or dilute HCl in DMF to remove zinc salts coordinated to the tetrazole.

    • Wash with DMF x 3, DCM x 3.

  • Cleavage: Proceed to standard TFA cleavage. The Tetrazole and Cbz groups will remain intact.

Troubleshooting & Quality Control

Common Issues and Solutions
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance from D-configuration or resin aggregation.Switch to DIC/Oxyma at 50°C (microwave assisted) for 20 mins. Use PEG-based resins (e.g., ChemMatrix) to improve swelling.
Racemization Over-activation or excessive base.Use collidine instead of DIEA. Maintain pre-activation time < 2 mins.
Low Solubility Hydrophobic nature of Cbz and Cyano-Phe.Dissolve in NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO to the coupling mixture.
Side Reactions (Tetrazole) Incomplete conversion of Nitrile.Verify conversion via micro-cleavage and HPLC/MS. If <90%, repeat the azide step with fresh reagents.
Analytical Verification (HPLC/MS)
  • UV Detection: The 3-cyano-phenylalanine moiety has a distinct UV absorption profile. While 214/220 nm is standard for peptide bonds, monitoring at 254 nm can help identify the aromatic residue.

  • IR Spectroscopy: If analyzing the resin-bound peptide, the Cyano group (

    
    ) shows a sharp, diagnostic stretch around 2230 cm⁻¹ . This peak disappears upon conversion to tetrazole, serving as a perfect QC checkpoint.
    

Decision Matrix: Fmoc vs. Boc Chemistry

To ensure the correct application, consult the decision logic below.

DecisionMatrix Start Goal: Use Cbz-3-Cyano-D-Phe Position Where is the residue located? Start->Position Pos_N N-Terminus (Cap) Position->Pos_N Pos_Int Internal Sequence Position->Pos_Int Method_Fmoc Fmoc-SPPS Compatible Pos_N->Method_Fmoc Cbz remains on peptide Method_Boc Requires Boc-SPPS Pos_Int->Method_Boc Cbz stable to TFA, removed by HF Warning CRITICAL: Do NOT use Cbz-AA internally in Fmoc SPPS. Use Fmoc-3-Cyano-D-Phe instead. Pos_Int->Warning

Figure 2: Decision matrix for selecting the correct synthesis strategy based on residue position.

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on Cbz stability vs Fmoc/Boc). Link

  • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216. (Mechanistic basis for click chemistry/tetrazole formation). Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. (Foundational protocol for nitrile-to-tetrazole conversion). Link

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. (Relevant for handling Cbz/Cyano peptides in biological assays). Link

Sources

Application Note: Cbz-3-Cyano-D-Phenylalanine as a Premier Building Block for Covalent Reversible Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Modified Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Standard peptide-based molecules, while offering high specificity, are often handicapped by poor metabolic stability. The strategic incorporation of modified amino acids is a proven approach to overcome these limitations. Cbz-3-Cyano-D-Phenylalanine is a quintessential example of such a building block, engineered to confer distinct, advantageous properties upon a parent peptide scaffold.[1]

This technical guide provides an in-depth exploration of Cbz-3-Cyano-D-Phenylalanine, detailing its function and providing field-proven protocols for its application. We will elucidate the mechanistic role of the cyanophenylalanine moiety, with a particular focus on the synthesis and evaluation of inhibitors for Dipeptidyl Peptidase 4 (DPP-4), a key therapeutic target in the management of type 2 diabetes.[2][3][4]

The unique architecture of this compound combines three critical features:

  • The D-chiral center: Incorporation of a D-amino acid provides intrinsic resistance to degradation by endogenous proteases, which preferentially recognize L-amino acids, thus enhancing the pharmacokinetic profile of the resulting inhibitor.[1][5]

  • The Carbobenzyloxy (Cbz) protecting group: A well-established and robust protecting group for the amine terminus, the Cbz group facilitates controlled, regioselective peptide bond formation during synthesis.[1][6][7] Its removal is typically achieved under conditions that are orthogonal to many other protecting groups used in complex syntheses.[1][8]

  • The 3-Cyano (nitrile) group: This electron-withdrawing group is not merely a structural modification; it acts as a key electrophilic "warhead." The nitrile moiety can engage in a covalent, yet reversible, interaction with nucleophilic residues (e.g., serine, cysteine) within an enzyme's active site, leading to potent and sustained inhibition.[9][10]

Physicochemical & Structural Data

A thorough understanding of the building block's properties is essential for its effective use in synthesis and for predicting the characteristics of the final compound.

PropertyValueSource
IUPAC Name (2R)-3-(3-cyanophenyl)-2-(phenylmethoxycarbonylamino)propanoic acidChem-Impex
Synonyms Cbz-D-Phe(3-CN)-OH, Cbz-m-cyano-D-Phe-OHChemicalBook[11]
CAS Number 1270296-23-5 (related structure)BLD Pharm[12]
Molecular Formula C₁₈H₁₆N₂O₄PubChem[13]
Molecular Weight 340.33 g/mol PubChem[13]
Appearance White to off-white powderChem-Impex[14]
Storage Conditions Store at 0 - 8 °CChem-Impex[14]

The Cyanophenylalanine Moiety: A Covalent Reversible Warhead

The nitrile group is the cornerstone of Cbz-3-Cyano-D-Phenylalanine's inhibitory power. It is classified as a covalent reversible inhibitor warhead, a class of functional groups that provides a compelling balance between the high potency of covalent inhibitors and the improved safety profile of reversible binders.

Mechanism of Action: Enzymes such as serine and cysteine proteases feature a highly reactive nucleophilic residue (a serine hydroxyl or cysteine thiol, respectively) in their catalytic active site. The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by this residue. This attack leads to the formation of a covalent, but inherently unstable, intermediate adduct—typically a thioimidate (with cysteine) or an O-acylisourea (with serine). This adduct effectively blocks the active site, halting enzymatic activity. Because the reaction is reversible, the enzyme-inhibitor complex can dissociate, restoring enzyme function over time. This reversibility can mitigate the risk of off-target effects sometimes associated with irreversible covalent inhibitors.[9][10]

G cluster_1 Enzyme Enzyme Active Site (Ser-OH or Cys-SH) Adduct Reversible Covalent Adduct (Enzyme-Inhibitor Complex) Enzyme->Adduct Nucleophilic Attack Inhibitor Inhibitor (Peptide-C≡N) Adduct->Enzyme Dissociation (Reversible)

Caption: General mechanism of covalent reversible inhibition by a nitrile warhead.

Application Focus: Synthesis and Evaluation of a DPP-4 Inhibitor

Dipeptidyl Peptidase 4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating insulin secretion.[3][4] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[3][15] Many approved DPP-4 inhibitors utilize a nitrile-containing scaffold to engage with the catalytic serine (Ser630) in the enzyme's active site.[16]

The following sections provide a comprehensive workflow and detailed protocols for synthesizing a representative dipeptidyl nitrile inhibitor using Cbz-3-Cyano-D-Phenylalanine and evaluating its activity against DPP-4.

G A Start: Cbz-3-Cyano-D-Phe B Step 1: Cbz Deprotection (Hydrogenolysis) A->B C Step 2: Peptide Coupling (e.g., with Boc-Ala-OH) B->C D Step 3: Purification (Chromatography) C->D E Characterization (LC-MS, NMR) D->E F Final Inhibitor (e.g., Boc-Ala-(3-CN)-D-Phe) E->F G Step 4: DPP-4 Inhibition Assay (IC50 Determination) F->G H Data Analysis & Results G->H

Caption: Experimental workflow for inhibitor synthesis and evaluation.

Protocol 1: Synthesis of a Dipeptidyl Nitrile Inhibitor

This protocol describes the coupling of 3-Cyano-D-Phenylalanine with a Boc-protected amino acid.

Step 1: Cbz Deprotection of Cbz-3-Cyano-D-Phenylalanine via Hydrogenolysis

  • Rationale: Catalytic hydrogenation is a clean and efficient method for removing the Cbz group, yielding the free amine without harsh reagents that could compromise other functional groups.[6][8] Palladium on carbon (Pd/C) is the standard catalyst for this transformation.

  • Materials:

    • Cbz-3-Cyano-D-Phenylalanine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH) as solvent

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • In a round-bottom flask, dissolve Cbz-3-Cyano-D-Phenylalanine in methanol.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

    • Once complete, carefully purge the flask with nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, H-3-Cyano-D-Phe-OH, which is typically used immediately in the next step.

Step 2: Peptide Coupling

  • Rationale: This step forms the core dipeptide structure. We use a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient and minimizes racemization.[17] A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acidic components and facilitate the reaction.

  • Materials:

    • H-3-Cyano-D-Phe-OH (from Step 1, 1.0 eq)

    • Boc-protected amino acid (e.g., Boc-L-Alanine-OH) (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected amino acid and HATU in anhydrous DMF in a clean, dry flask under a nitrogen atmosphere.

    • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the H-3-Cyano-D-Phe-OH from Step 1 in anhydrous DMF.

    • Add the solution of H-3-Cyano-D-Phe-OH to the activated ester mixture, followed by the dropwise addition of DIPEA.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Rationale: This sequence removes water-soluble reagents and byproducts, preparing the crude product for final purification.

  • Procedure:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure dipeptidyl nitrile inhibitor.

Protocol 2: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)
  • Principle: This is a colorimetric assay that measures the enzymatic activity of DPP-4 using a substrate that releases a colored product upon cleavage. The inhibitor's potency is determined by measuring the reduction in color formation across a range of inhibitor concentrations.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-P-pNA)

    • Assay Buffer: Tris-HCl buffer (pH 7.5)

    • Synthesized inhibitor

    • Dimethyl sulfoxide (DMSO) for inhibitor stock

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare Inhibitor Stock: Dissolve the synthesized inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

    • Assay Setup: To the wells of a 96-well plate, add:

      • 50 µL of assay buffer.

      • 10 µL of the diluted inhibitor solution (or buffer for control wells).

      • 20 µL of the DPP-4 enzyme solution (diluted in assay buffer).

    • Pre-incubation: Mix gently and incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the G-P-pNA substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37 °C.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data PointInhibitor Conc. (nM)Reaction Rate (mOD/min)% Inhibition
Control050.00
10.148.53.0
2142.016.0
31026.547.0
41008.084.0
510002.195.8

Conclusion

Cbz-3-Cyano-D-Phenylalanine stands out as a highly valuable and versatile building block for the development of potent, selective, and metabolically robust enzyme inhibitors. Its unique combination of a D-chiral center, a reliable Cbz protecting group, and a covalent reversible nitrile warhead provides a powerful platform for medicinal chemists. The protocols detailed herein offer a validated framework for the synthesis and evaluation of inhibitors targeting critical enzymes like DPP-4, paving the way for the discovery of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Boc-L-2-Cyanophenylalanine in Biochemistry Research.
  • Hall, G. C., & Jensen, R. A. (1980). Enzymological Basis for Growth Inhibition by l-Phenylalanine in the Cyanobacterium Synechocystis sp. 29108. Journal of Bacteriology.
  • Zhu, F., et al. (2013). Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors. Chemical Biology & Drug Design.
  • Chem-Impex. Boc-3-cyano-L-phenylalanine.
  • OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Chinese Chemical Letters. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold.
  • Publish. (2024, January 8). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus.
  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Molecules. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • MDPI. (2025, April 15). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay.
  • Thieme. (2003). 15.1.13 Peptide Nitriles.
  • Chem-Impex. 3-Cyano-L-phenylalanine.
  • Chem-Impex. CAS 131724-45-3 (Boc-4-cyano-L-phenylalanine).
  • RCSB PDB. (2010, October 20). 3OQZ: Semi-synthetic ribonuclease S: meta-cyano-phenylalanine at position 8.
  • Gütschow, M., et al. (2012). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry.
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PubChem. 3-Cyanophenylalanine.
  • ChemicalBook. Cbz-D-3-CN-Phe-OH Cbz-3-Cyano-D-Phenylalanine.
  • Benchchem. Cbz-4-Methyl-D-Phenylalanine.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Pentelute Lab. Rapid Flow-Based Peptide Synthesis.
  • G. F. Zi, et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • BLD Pharm. 1270296-23-5|Cbz-3-Bromo-D-Phenylalanine.
  • V. Gotor-Fernández, et al. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition.
  • F. G. B. H. R. G. Al-Majedy, et al. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank.
  • L. A. Applasamy, et al. (2015, December 15). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry.
  • S. G. Boxer, et al. (2011). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. The Journal of Physical Chemistry B.
  • C. G. Unson, et al. (2025, March 28). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. Journal of Medicinal Chemistry.
  • C. K. Winkler, et al. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.

Sources

Application Note: Orthogonal Deprotection of the Cbz Group in Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in peptide synthesis and medicinal chemistry. While catalytic hydrogenolysis (H₂, Pd/C) is the industry standard for Cbz cleavage[1], it presents a critical chemoselectivity challenge when applied to molecules containing reducible functional groups.

In Cbz-3-Cyano-D-Phenylalanine , the presence of the 3-cyano (-CN) group on the aromatic ring strictly precludes the use of standard hydrogenation. Under Pd/C and H₂ conditions, the nitrile is highly susceptible to reduction, yielding unwanted primary amines or secondary amine dimers[2]. Furthermore, the D-stereocenter requires conditions that avoid strong bases to prevent racemization. This application note details field-proven, non-reductive E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) validated protocols to achieve orthogonal Cbz deprotection while preserving the cyano group and enantiomeric purity.

Mechanistic Rationale & Strategy

To bypass the reduction of the cyano group, cleavage of the carbamate must rely on nucleophilic attack or Lewis/Brønsted acid-mediated fragmentation rather than catalytic hydrogenation[3].

  • Brønsted Acid Cleavage (HBr/AcOH): The classic non-reductive method utilizes 33% Hydrobromic acid in Acetic Acid. The strong acid protonates the carbamate oxygen, increasing the electrophilicity of the benzylic carbon. The bromide ion, an excellent nucleophile, attacks the benzylic position via an Sₙ2 mechanism, liberating benzyl bromide and a carbamic acid intermediate that spontaneously decarboxylates.

  • Lewis Acid Cleavage (AlCl₃/HFIP): A modern, highly efficient alternative utilizes Aluminum Chloride in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). HFIP is a strongly hydrogen-bond donating, highly polar, yet non-nucleophilic solvent that stabilizes ionic intermediates. AlCl₃ coordinates to the carbamate, facilitating rapid cleavage at room temperature without the harshness of concentrated HBr, leaving sensitive groups like nitriles completely untouched[3].

G A Cbz-3-Cyano-D-Phe B H2, Pd/C A->B C HBr/AcOH or AlCl3/HFIP A->C D Reduced Nitrile (Side Product) B->D Reduces -CN E 3-Cyano-D-Phe (Target Product) C->E Orthogonal Cleavage

Chemoselectivity pathways for Cbz deprotection in cyano-containing amino acids.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of the recommended orthogonal deprotection strategies for cyano-containing Cbz-amino acids based on recent synthetic literature[3].

Deprotection MethodReagentsReaction TimeTemp (°C)Yield (%)Nitrile PreservationRacemization Risk
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH2 - 4 hours25< 10% (Target)Poor (Reduces to -CH₂NH₂)Low
Strong Brønsted Acid 33% HBr in AcOH, Anisole1 - 2 hours20 - 2585 - 90%Excellent Low
Mild Lewis Acid AlCl₃ (3 eq), HFIP5 - 15 mins2592 - 98%Excellent Very Low

Experimental Protocols

Protocol A: Classic Acidic Cleavage using HBr/AcOH

This method is highly scalable and yields the product directly as a hydrobromide salt, which is often easily isolated via precipitation[4].

Causality & Expert Insight:

  • Why Anisole? The cleavage generates highly reactive benzyl cations or benzyl bromide. Anisole is added as a carbocation scavenger to prevent undesired Friedel-Crafts benzylation of the electron-deficient 3-cyano-phenyl ring.

  • Why Acetic Acid? It provides a polar, protic environment that solubilizes the starting material while tolerating the high concentration of HBr.

Step-by-Step Procedure:

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a drying tube (to prevent moisture ingress, which can hydrolyze the cyano group under strongly acidic conditions).

  • Dissolution: Dissolve Cbz-3-Cyano-D-Phenylalanine (1.0 mmol) in glacial acetic acid (2.0 mL). Add anisole (2.0 mmol, 2.0 eq) as a scavenger.

  • Reagent Addition: Cool the mixture to 10 °C in a water bath. Slowly add 33% HBr in acetic acid (4.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 1.5 hours. Monitor the disappearance of the starting material via LC-MS.

  • Precipitation: Once complete, pour the reaction mixture slowly into vigorously stirred, ice-cold diethyl ether (40 mL). The product will precipitate as the 3-Cyano-D-Phenylalanine hydrobromide salt.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash extensively with cold diethyl ether (3 × 15 mL) to remove acetic acid, anisole, and benzyl bromide byproducts. Dry under high vacuum.

Protocol B: Modern Mild Cleavage using AlCl₃/HFIP

This recently developed protocol offers exceptional functional group tolerance and avoids the use of highly corrosive HBr, making it ideal for late-stage functionalization or sensitive substrates[3].

Causality & Expert Insight:

  • Why HFIP? Hexafluoroisopropanol provides an extreme hydrogen-bonding network that dramatically enhances the Lewis acidity of AlCl₃ while stabilizing the transition state, allowing the reaction to complete in mere minutes at room temperature.

G S1 1. Dissolve Cbz-3-Cyano-D-Phe in HFIP S2 2. Add AlCl3 (3-5 eq) at 25°C S1->S2 S3 3. Stir (5-15 min) & Monitor via TLC S2->S3 S4 4. Quench with Ice-Water S3->S4 S5 5. Adjust pH to Isoelectric Point & Isolate S4->S5

Step-by-step workflow for the AlCl3/HFIP mediated Cbz deprotection.

Step-by-Step Procedure:

  • Setup: In a standard reaction vial equipped with a magnetic stir bar, add Cbz-3-Cyano-D-Phenylalanine (1.0 mmol).

  • Solvent Addition: Add HFIP (3.0 mL) and stir until the substrate is fully dissolved.

  • Deprotection: Add anhydrous Aluminum Chloride (AlCl₃) (3.0 to 5.0 mmol, 3-5 eq) in one portion at room temperature. The mixture may turn slightly yellow.

  • Monitoring: Stir the reaction at room temperature for 5 to 15 minutes. The reaction is remarkably fast; verify completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding crushed ice/water (10 mL).

  • Workup: Wash the aqueous layer with dichloromethane (2 × 10 mL) to remove cleaved benzyl byproducts.

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of 3-Cyano-D-Phenylalanine (typically around pH 5.5-6.0) using 1M NaOH to precipitate the free amino acid, or purify directly via strong cation exchange (SCX) chromatography.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, June 2018. 1

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic-Chemistry.org. 3

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., Kumar, T. V. H. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry, April 2024, 89, 5665-5674.

  • BenchChem. "Cbz-3-Cyano-D-Phenylalanine deprotection & Protocols." BenchChem Technical Guide, 2025.5

Sources

Experimental setup for studying the effects of Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Cbz-3-Cyano-D-Phenylalanine

Introduction & Compound Profile

Cbz-3-Cyano-D-Phenylalanine (Cbz-D-Phe(3-CN)-OH) is a specialized non-canonical amino acid derivative.[1] It combines three critical structural features for advanced drug discovery and biophysical analysis:

  • The Nitrile (

    
    ) Handle:  A vibrational probe that absorbs in a transparent region of the IR spectrum (~2230–2240 cm⁻¹), acting as a sensitive reporter for local electric fields (Stark effect) and hydration status without the steric bulk of large fluorophores.
    
  • The D-Configuration: Unlike the natural L-isomer, the D-isomer induces specific

    
    -turn secondary structures and confers resistance to proteolytic degradation, making it ideal for stabilizing peptide therapeutics.[1]
    
  • The Cbz (Z) Protection: A robust carbamate protecting group often used in solution-phase synthesis or as a permanent N-terminal cap to prevent metabolic degradation.[1]

Key Physical Properties:

Property Value/Description

| Molecular Formula |


 |
| Molecular Weight  | ~324.33  g/mol  |
| Solubility  | Soluble in DMF, DMSO, MeOH; sparingly soluble in water.[1] |
| IR Signature  | 

stretch at ~2230–2240 cm⁻¹ (Solvent dependent).[1] | | Fluorescence |

nm,

nm (sensitive to quenching).[1] |

Experimental Setup: Synthetic Integration

Critical Challenge: The primary challenge in utilizing Cbz-3-Cyano-D-Phenylalanine is the removal of the Cbz group (if required) without reducing the nitrile moiety.[1] Standard catalytic hydrogenation (


) poses a high risk of reducing the nitrile (

) to a primary amine (

), destroying the probe's utility.[1]
Protocol A: Safe Deprotection Strategy (Solution Phase)

Objective: Remove Cbz group to expose the free amine for coupling, preserving the nitrile.

Reagents:

  • 33% HBr in Acetic Acid (HBr/AcOH).[1]

  • Diethyl Ether (cold).[1][2]

  • Sodium Bicarbonate (

    
    ).[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Cbz-3-Cyano-D-Phe in 2 mL of glacial acetic acid.

  • Acidolysis: Add 2 mL of 33% HBr/AcOH under an inert atmosphere (

    
    ). Stir at room temperature for 30–60 minutes.
    
    • Mechanistic Insight: The strong acid protonates the carbamate oxygen, leading to the cleavage of the benzyl cation (scavenged by bromide) and decarboxylation, leaving the amine salt. The nitrile is stable under these acidic conditions.

  • Precipitation: Pour the reaction mixture into 50 mL of cold diethyl ether. The HBr salt of the amino acid will precipitate.

  • Wash: Centrifuge (3000 x g, 5 min) and wash the pellet 3x with cold ether to remove benzyl bromide byproducts.

  • Neutralization: Dissolve the pellet in DMF and neutralize with DIEA (Diisopropylethylamine) immediately prior to the next coupling step.

Visualization: Synthesis Decision Logic

SynthesisWorkflow Start Start: Cbz-3-Cyano-D-Phe Goal Goal: N-Terminal Deprotection Start->Goal Decision Select Method Goal->Decision MethodH2 Catalytic Hydrogenation (H2 / Pd-C) Decision->MethodH2 Standard Protocol MethodAcid Acidolysis (HBr / AcOH) Decision->MethodAcid Recommended ResultBad FAILURE: Nitrile Reduced to Amine MethodH2->ResultBad Side Reaction ResultGood SUCCESS: Free Amine + Intact Nitrile MethodAcid->ResultGood Clean Cleavage

Figure 1: Decision tree for Cbz removal highlighting the risk of nitrile reduction.

Experimental Setup: Biophysical Probing (IR Spectroscopy)

Application: Using the nitrile group as a vibrational Stark effect probe to measure local electrostatic fields within a protein binding pocket or lipid membrane.

Protocol B: FTIR Characterization

Reagents:

  • Deuterated Solvents (

    
    , DMSO-
    
    
    
    ) to avoid overlap with O-H/N-H stretches.[1]
  • FTIR Spectrometer with

    
     liquid cell (path length 50–100 
    
    
    
    ).[1]

Methodology:

  • Sample Prep: Dissolve the peptide containing 3-Cyano-D-Phe at 1–5 mM concentration.[1]

    • Note: High concentration is needed due to the low extinction coefficient of the nitrile stretch (

      
      ).[1]
      
  • Background Subtraction: Collect a background spectrum of the pure solvent.

  • Acquisition: Scan from 2100 cm⁻¹ to 2300 cm⁻¹. Accumulate 128–256 scans to improve Signal-to-Noise ratio.

  • Analysis:

    • Frequency Shift (

      
      ):  Observe the peak position.[1]
      
      • Hydrophobic environment: ~2240 cm⁻¹ (Blue shift).[1]

      • Hydrophilic/H-bonding environment:[1] ~2230 cm⁻¹ (Red shift).[1]

    • Line Width (FWHM): Broader peaks indicate heterogeneous environments or dynamic fluctuation.[1]

Experimental Setup: Fluorescence Quenching Assay

Application: 3-Cyano-Phe is a fluorophore that can be quenched by Tyrosine (Tyr) or Tryptophan (Trp) via FRET, allowing for distance measurements in folding studies.[1]

Protocol C: FRET Distance Measurement

Setup:

  • Donor: 3-Cyano-D-Phe (Excitation 240 nm).[1]

  • Acceptor/Quencher: Tryptophan (Trp).[1][3][4][5]

Methodology:

  • Excitation: Set excitation monochromator to 240 nm . This selectively excites the Cyano-Phe (and Phe) but minimizes direct Trp excitation.[1]

  • Emission Scan: Scan emission from 260 nm to 400 nm .

  • Observation:

    • Monitor the Cyano-Phe emission peak at ~290 nm .[1]

    • If Trp is close (<10 Å), the 290 nm peak decreases (quenching), and Trp emission (~350 nm) may increase if FRET occurs.

  • Control: Compare fluorescence intensity against a control peptide lacking the Trp quencher (e.g., replace Trp with Ala).

Visualization: Probe Mechanism

ProbeMechanism Source Excitation (240 nm) CNPhe 3-Cyano-D-Phe (Donor) Source->CNPhe Absorbs Trp Tryptophan (Quencher) CNPhe->Trp FRET / e- Transfer (<10 Å Distance) Signal Emission (290 nm) CNPhe->Signal No Quencher (High Intensity) Trp->Signal Quenched (Low Intensity)

Figure 2: Fluorescence Resonance Energy Transfer (FRET) mechanism between 3-Cyano-D-Phe and Tryptophan.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. [1]

  • Tucker, M. J., et al. (2006). "A New Method for Determining the Local Electric Field in Proteins using the Vibrational Stark Effect." Journal of Physical Chemistry B. [1]

  • Marek, P., et al. (2008). "Aromatic Interactions in Model Peptides: Dominance of Hydrophobic Interactions." Biochemistry. [1]

  • Taskent-Sezgin, H., et al. (2010). "The Thermodynamics of Polyproline II Helix Formation: An Infrared and Fluorescence Study." Biochemistry. [1]

  • Chem-Impex International. "Product Profile: Boc-3-cyano-L-phenylalanine."[1] (Extrapolated for Cbz/D-isomer properties).

Sources

Advanced Application Note: Cbz-3-Cyano-D-Phenylalanine in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3-Cyano-D-Phenylalanine is a dual-utility non-canonical amino acid (ncAA) deployed in high-impact neuroscience research. It serves two distinct but complementary roles:

  • Structural Probe (Vibrational Spectroscopy): The cyano (-C≡N) group acts as a non-invasive infrared (IR) sensor, vibrating in the "silent region" (2200–2300 cm⁻¹) of the biological spectrum. It reports local electrostatic fields and hydration status within neural proteins (e.g., ion channels, amyloid fibrils) without steric perturbation.

  • Pharmacophore Engineering: The D-configuration confers exceptional resistance to neuronal proteases (e.g., neprilysin, aminopeptidases), while the 3-cyano group offers unique electronic properties (Hammett constant

    
    ) for optimizing receptor binding affinity in neuropeptide analogues.
    

Technical Profile & Mechanism of Action

The "Silent Region" Reporter

Native proteins absorb heavily in the Amide I (1600–1700 cm⁻¹) and Amide II regions. The cyano group of Cbz-3-CN-D-Phe has a distinct stretching frequency (


) at ~2235 cm⁻¹ . This signal is isolated from background cellular noise, making it an ideal reporter for:
  • The Stark Effect: The vibrational frequency shifts linearly with the local electric field (

    
    ) in the protein pocket.
    
    
    
    
    Where
    
    
    is the Stark tuning rate (typically 0.6–0.8 cm⁻¹/(MV/cm)).
  • Hydration Sensing: A blue shift typically indicates a hydrophobic environment (e.g., buried inside a receptor), while a red shift indicates hydrogen bonding with water.

Proteolytic Stability (The D-Isomer Advantage)

Endogenous neuropeptides (e.g., Enkephalins, Substance P) have half-lives of minutes in the brain due to rapid degradation. Substituting the native L-Phe with 3-Cyano-D-Phe prevents recognition by the S1 subsite of proteolytic enzymes, extending bio-availability from minutes to hours while maintaining or enhancing receptor affinity via the electron-withdrawing cyano group.

Application I: Solution-Phase Synthesis of Stable Neuropeptide Analogues

Context: Solid-Phase Peptide Synthesis (SPPS) using Fmoc is standard, but Solution-Phase Synthesis remains the gold standard for scaling up short, modified neuropeptides or when using Cbz-protected intermediates which are orthogonal to acid-labile groups (Boc).

Protocol: Cbz-Selective Coupling & Hydrogenolysis

Objective: Incorporate Cbz-3-CN-D-Phe into a dipeptide fragment (Precursor for Enkephalin analogue).

Reagents
  • Compound A: Cbz-3-Cyano-D-Phenylalanine (1.0 equiv)

  • Compound B: H-Gly-OEt·HCl (Amine component, 1.1 equiv)

  • Coupling Agent: EDC·HCl (1.1 equiv) + HOBt (1.1 equiv)

  • Base: N-Methylmorpholine (NMM, 2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Catalyst (Deprotection): 10% Pd/C[1][2][3]

Step-by-Step Workflow
  • Activation: Dissolve Cbz-3-CN-D-Phe (1 mmol) in DCM (10 mL) at 0°C. Add HOBt (1.1 mmol) and EDC·HCl (1.1 mmol). Stir for 15 min to form the active ester.

  • Coupling: Add H-Gly-OEt·HCl (1.1 mmol) and NMM (2.5 mmol). The extra base neutralizes the amine salt.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M KHSO₄ (removes unreacted amine/base)

    • Sat. NaHCO₃ (removes unreacted acid)

    • Brine

    • Result: Cbz-3-CN-D-Phe-Gly-OEt (Protected Dipeptide).

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.[1]

    • Add 10% Pd/C (10% w/w).

    • Stir under H₂ balloon (1 atm) for 2-4 hours. Note: The cyano group is generally stable under mild catalytic hydrogenation, but prolonged exposure or high pressure can reduce the nitrile to an amine. Monitor via TLC strictly.

    • Alternative (If nitrile reduction is observed): Use HBr/Acetic Acid for Cbz removal (Acidolysis), though this is harsher.

Application II: FTIR Mapping of Amyloid Fibril Assembly

Context: Researchers use 3-Cyano-D-Phe to study the kinetics of amyloid-beta (Aβ) aggregation. The D-isomer is used to create "mirror-image" peptides or to probe specific stability hotspots.

Protocol: FTIR Microspectroscopy Setup

Objective: Monitor the shift in


 as the peptide transitions from monomer (random coil) to fibril (β-sheet).
  • Sample Preparation:

    • Synthesize the peptide Aβ(16-22) containing 3-CN-D-Phe.

    • Dissolve in D₂O (Deuterated water avoids overlap with Amide I/II bands, though the CN region is already clear).

    • Concentration: ~2–5 mM (High concentration needed for IR).

  • Instrumentation:

    • FTIR Spectrometer equipped with an MCT (Mercury Cadmium Telluride) detector (cooled with liquid N₂).

    • Path length: 50–100 µm CaF₂ cell.

  • Data Acquisition:

    • Resolution: 2 cm⁻¹. Scans: 128–256.

    • Baseline: Pure buffer (D₂O).

  • Analysis:

    • Time T=0: Expect a peak at ~2235 cm⁻¹ (Solvent exposed, H-bonded to water).

    • Time T=4h (Fibrillization): Look for a peak shift.

      • Red Shift (<2230 cm⁻¹): Indicates strong H-bonding in a structured network.

      • Blue Shift (>2240 cm⁻¹): Indicates the probe is buried in a hydrophobic "dry" interface between sheets.

    • Interpretation: The D-Phe probe will likely disrupt the natural L-peptide fibril interface. If the shift occurs, it confirms the residue's participation in the core.

Visualizations

Diagram 1: Synthesis & Application Logic

This diagram illustrates the workflow from the raw Cbz-protected reagent to its final application in a receptor pocket.

G Raw Cbz-3-Cyano-D-Phe (Reagent) Step1 Solution Phase Coupling (EDC/HOBt) Raw->Step1 Intermediate Cbz-Peptide-Ester Step1->Intermediate Step2 Deprotection (H2/Pd-C or HBr) Intermediate->Step2 ActivePeptide Active Neuropeptide (containing 3-CN-D-Phe) Step2->ActivePeptide App1 Application A: Proteolytic Stability (Resists Neprilysin) ActivePeptide->App1 In Vivo App2 Application B: IR Probe (Stark Effect) (Senses Electric Field) ActivePeptide->App2 In Vitro

Caption: Workflow transforming Cbz-3-Cyano-D-Phe from a synthetic building block to a functional neuro-tool.

Diagram 2: Vibrational Sensing Mechanism

How the Cyano group reports the environment within a neural receptor.

G cluster_0 Neural Receptor Pocket (GPCR) Probe 3-CN-D-Phe Residue (Vibrating -C≡N) Signal IR Signal Output Probe->Signal FTIR Detection Env_Hydrophobic Hydrophobic Pocket (Low Dielectric) Env_Hydrophobic->Probe Blue Shift (>2240 cm⁻¹) Env_Polar Polar/Charged Residues (High Electric Field) Env_Polar->Probe Red Shift/Stark Split (<2230 cm⁻¹)

Caption: The 3-Cyano probe translates the local receptor environment into measurable IR frequency shifts.

Comparison of 3-Cyano vs. 4-Cyano Isomers

Feature3-Cyano-D-Phe (Meta)4-Cyano-D-Phe (Para)
IR Frequency ~2235 cm⁻¹~2226 cm⁻¹
Fluorescence Weak / NegligibleStrong (FRET Donor)
Steric Profile Broader (Meta substituent)Longer (Para substituent)
Primary Use Vibrational Probe & Stability Fluorescence & IR Probe
Neuro-Relevance Used when para position is sterically restricted in the receptor pocket.Standard for general solvent accessibility studies.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. Link

  • Miyake, Y., et al. (2021). "Non-enzymatic synthesis of Cbz-Phe-Leu with AOT Reversed Micelles." Processes. Link

  • Adhikary, R., et al. (2011). "IR probe of the electric field at the active site of a protein." Proceedings of the National Academy of Sciences. Link

  • BenchChem. "Technical Guide to the Cbz Protecting Group in Peptide Synthesis." Link

  • Chem-Impex Int. "Product Data: Boc-3-cyano-L-phenylalanine and derivatives." Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an autonomous Technical Support Center designed for researchers encountering solubility challenges with Cbz-3-Cyano-D-Phenylalanine . It synthesizes physicochemical principles with practical troubleshooting protocols.[1]

Topic: Overcoming Solubility & Aggregation Issues Audience: Medicinal Chemists, Peptide Scientists, Assay Developers[1][2]

Compound Profile & Solubility Physics

To solve solubility issues, we must first understand the molecular drivers of the problem. Cbz-3-Cyano-D-Phenylalanine presents a "hydrophobic sandwich" profile:

  • The Cbz (Carbobenzyloxy) Group: A bulky, lipophilic protecting group that significantly reduces water solubility compared to the free amino acid.

  • The Phenylalanine Core: Aromatic and hydrophobic.

  • The 3-Cyano Substituent: While the nitrile group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is polar, it does not offer enough hydrogen-bonding potential to offset the lipophilicity of the Cbz-Phe scaffold in aqueous media.[2] It does, however, increase solubility in polar aprotic solvents (DMSO, DMF).
    

Key Challenge: This molecule is prone to


-

stacking aggregation
, driven by the aromatic rings (Cbz and Phe) and the dipole interactions of the cyano group. This manifests as "gelation" or persistent turbidity even in organic solvents if the concentration is too high.

Master Protocol: Stock Solution Preparation

Use this protocol as your baseline. Deviations often cause precipitation.[1]

The "Golden Solvent" Hierarchy
RankSolventSolubility PotentialApplication Context
1 DMSO (Dimethyl Sulfoxide) High (>50 mM)Biological assays, Stock storage.[1][2]
2 DMF (Dimethylformamide) High (>50 mM)Peptide synthesis (SPPS), Chemical reactions.[1]
3 NMP (N-Methyl-2-pyrrolidone) Very High"Difficult" sequences, preventing aggregation.
4 Methanol/Ethanol Moderate (<10 mM)Not recommended for high-concentration stocks.[1][2]
5 Water/PBS NegligibleDO NOT USE for stock preparation.[1]
Step-by-Step Dissolution Protocol
  • Weighing: Weigh the target amount of Cbz-3-Cyano-D-Phenylalanine into a glass vial (avoid plastic if using NMP/DMF for long periods).

  • Primary Solvation: Add 100% DMSO or DMF to achieve a concentration of 10–50 mM .

    • Critical: Do not attempt to dissolve directly in aqueous buffer.[1]

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

  • Thermal Assist (If Cloudy): If the solution remains turbid, sonicate in a water bath at 40°C for 5–10 minutes.

    • Why? The input energy breaks weak ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -
      
      
      
      aggregates that form during storage.[2]
  • Visual QC: Hold the vial up to a light source. The solution must be crystal clear. Any "swirling" indicates incomplete dissolution.[1]

Application-Specific Troubleshooting

Scenario A: Biological Assays (Aqueous Dilution)

The Issue: "Crashing out." You inject your clear DMSO stock into the assay buffer, and it instantly turns cloudy. The Fix: Intermediate Dilution & Surfactants.[1]

Protocol:

  • Prepare Buffer: Add a non-ionic surfactant (e.g., 0.05% Tween-20 or 0.1% PEG-400 ) to your assay buffer.[1][2] This creates micelles that sequester the hydrophobic Cbz-amino acid.[1][2]

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step 1: Dilute 50 mM Stock (DMSO) 1:10 into 50% DMSO/Water (Intermediate).[1]

    • Step 2: Dilute Intermediate into final Assay Buffer.[1]

  • Limit Final Concentration: Ensure the final DMSO concentration is <1% (or as tolerated by your protein) and the compound concentration is below its thermodynamic solubility limit (likely <100 µM in aqueous media).[1]

Scenario B: Solid-Phase Peptide Synthesis (SPPS)

The Issue: Incomplete coupling or nozzle clogging. The Fix: Solvent switching and Chaotropic Salts.[3]

Protocol:

  • Solvent Switch: If using DMF causes gelling, switch to NMP (N-Methyl-2-pyrrolidone) .[1][2] NMP disrupts hydrogen bonding and aromatic stacking better than DMF.[1]

  • Chaotropic Additive: Add 0.4 M LiCl (Lithium Chloride) to the coupling solution.

    • Mechanism:[1][2][4] LiCl disrupts the intermolecular aggregates of the peptide chain and the incoming amino acid, keeping them accessible for reaction.

  • Activation: Use HATU/HOAt instead of HBTU/HOBt. The HOAt moiety is more effective at activating hindered or aggregated amino acids.

Visual Troubleshooting Guide

The following decision tree helps you navigate solubility issues in real-time.

Solubility_Workflow Start Start: Dissolve Cbz-3-Cyano-D-Phe Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO_DMF DMSO or DMF (Recommended) Solvent_Choice->DMSO_DMF Best Practice Water_Alc Water or Alcohol Solvent_Choice->Water_Alc Avoid Check_Clarity Is Solution Clear? DMSO_DMF->Check_Clarity Cloudy Cloudy/Precipitate Water_Alc->Cloudy Immediate Fail Check_Clarity->Cloudy No Clear Clear Solution Check_Clarity->Clear Yes Troubleshoot_1 1. Vortex 30s 2. Sonicate @ 40°C Cloudy->Troubleshoot_1 Application Intended Application? Clear->Application Check_Clarity_2 Is Solution Clear? Troubleshoot_1->Check_Clarity_2 Check_Clarity_2->Clear Yes Still_Cloudy Still Cloudy Check_Clarity_2->Still_Cloudy No Additives Add Chaotropic Agent (0.4M LiCl or Switch to NMP) Still_Cloudy->Additives Assay Biological Assay (Aqueous) Application->Assay Synth Peptide Synthesis (Organic) Application->Synth Assay_Fix Use Intermediate Dilution Add 0.05% Tween-20 Assay->Assay_Fix Synth_Fix Use HATU/HOAt Maintain >10% Solvent Organic Synth->Synth_Fix

Caption: Decision tree for optimizing Cbz-3-Cyano-D-Phenylalanine solubility based on solvent choice and visual feedback.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in standard Fmoc-SPPS? A: Yes, but with a caveat. The Cbz group is not removed by Piperidine (the standard Fmoc deprotection reagent).

  • Usage: This compound is typically used as the N-terminal residue (the final amino acid added) to cap the sequence, or in protocols where the peptide is cleaved from the resin leaving the N-terminus protected.

  • Removal: If you need to remove the Cbz group later, it requires Hydrogenolysis (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or strong acids (HBr/AcOH), which are incompatible with many solid-phase resins. Ensure this fits your synthesis strategy.
    

Q2: My solution turned yellow after dissolving in DMF. Is it degraded? A: A slight yellow tint in DMF is common for amine-containing aromatics and is usually acceptable.[1][2] However, a dark orange/brown color indicates degradation (likely oxidation or free amine reaction).[1]

  • Check: Ensure your DMF is "Amine-Free" (high purity).[1][2] Old DMF decomposes into dimethylamine, which can react with the cyano group or the activated ester.

Q3: The compound precipitates when I add water, even with Tween-20. A: You have likely exceeded the Thermodynamic Solubility Limit .[1]

  • Diagnosis: The Cbz group is extremely hydrophobic. In water, the solubility might be as low as 10–50 µM.

  • Solution: If your assay requires higher concentrations (e.g., 1 mM), you cannot use a purely aqueous buffer. You must use a co-solvent system (e.g., 5–10% DMSO) or encapsulate the compound in cyclodextrins (e.g., Hydroxypropyl-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cyclodextrin) to shield the hydrophobic core.[2]
    

Q4: Is the Cyano group stable? A: Generally, yes. The aromatic nitrile is stable under standard SPPS coupling and deprotection conditions. It is resistant to TFA cleavage cocktails.[1] However, avoid extremely high pH (>12) or strong reducing agents during synthesis, as these can hydrolyze or reduce the nitrile.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734509: 3-Cyanophenylalanine.[1][2] Retrieved from [Link][1]

  • Biotage. What do you do when your peptide synthesis fails? (2023).[1][5] Retrieved from [Link]

  • Tickler, A. K., & Wade, J. D. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.[1] (2020). Retrieved from [Link]

Sources

Preventing side reactions during Cbz-3-Cyano-D-Phenylalanine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Side Reactions During Cbz-3-Cyano-D-Phenylalanine Coupling Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Cbz-3-Cyano-D-Phe Optimization

Status: Active Ticket Focus: Racemization Control & Functional Group Compatibility Severity: High (Irreversible Stereochemical Loss / Side Chain Reduction)

Executive Summary: The "Double-Edged" Substrate

Coupling Cbz-3-Cyano-D-Phenylalanine presents a unique convergence of synthetic risks. You are balancing the stereochemical instability of an electron-deficient D-amino acid with the chemical lability of the nitrile side chain.

  • The Racemization Trap: The 3-cyano group is strongly electron-withdrawing. This increases the acidity of the

    
    -proton, making the amino acid highly susceptible to base-catalyzed racemization during activation.[1]
    
  • The Deprotection Trap: The Cbz (Z) group is traditionally removed via catalytic hydrogenation (H₂/Pd-C). However, this condition readily reduces the nitrile (-CN) to a primary amine (-CH₂NH₂), destroying your side chain.

This guide provides a field-proven workflow to navigate these conflicting requirements.

Module A: Preventing Racemization During Coupling

The Core Issue: Racemization occurs via the formation of an oxazolone intermediate or direct enolization. The 3-cyano substituent stabilizes the deprotonated intermediate, accelerating the loss of chirality.

Critical Protocol: "Low-Base" Activation

Standard HBTU/DIEA protocols are not recommended for this substrate due to the high basicity of DIEA.

Recommended System: DIC / Oxyma Pure (Base-Free or Low-Base)

ParameterRecommendationRationale
Coupling Reagent DIC / Oxyma Pure Oxyma acts as a scavenger to suppress oxazolone formation without the basicity of DIEA.
Alternative Reagent COMU / TMP COMU is highly reactive; TMP (2,4,6-trimethylpyridine) is a weak, hindered base that minimizes proton abstraction.
Temperature 0°C to 5°C Pre-activation at low temperature kinetically favors coupling over racemization.
Solvent DMF/DCM (1:1) DCM reduces the polarity of the medium, slightly destabilizing the charged racemization transition state.
Step-by-Step Protocol (DIC/Oxyma Method)
  • Dissolution: Dissolve Cbz-3-Cyano-D-Phe (1.0 eq) and Oxyma Pure (1.0 eq) in a 1:1 mixture of DMF/DCM.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Activation: Add DIC (1.0 eq) dropwise. Stir for 2–5 minutes. Do not exceed 5 minutes.

  • Coupling: Add the pre-activated mixture to the resin-bound amine (or amine component).[1]

  • Reaction: Allow to warm to room temperature naturally. Monitor via Kaiser test or LCMS.

Visualizing the Racemization Pathway

Racemization cluster_risk High Risk Zone Start Activated Amino Acid (O-Acyl Isourea) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Deprotonated Enolate/Anion (Stabilized by CN group) Oxazolone->Deprotonated Base (DIEA) abstracts alpha-proton D_Isomer D-Isomer (Retained) Oxazolone->D_Isomer Amine Attack L_Isomer L-Isomer (Undesired) Deprotonated->L_Isomer Reprotonation Deprotonated->D_Isomer Reprotonation

Figure 1: Mechanism of base-catalyzed racemization. The electron-withdrawing cyano group stabilizes the "Enolate/Anion" phase, driving the reaction toward the undesired L-isomer if strong bases are present.

Module B: The Cbz Deprotection Strategy

The Core Issue: You cannot use standard catalytic hydrogenation (H₂/Pd-C). It will reduce the nitrile to an amine.

Option 1: The "Modern Standard" (AlCl₃ / HFIP)

This is the superior method for preserving nitriles. It uses a Lewis acid mechanism rather than reduction.

  • Reagents: Aluminum Chloride (AlCl₃) + Hexafluoroisopropanol (HFIP).[2][3][4]

  • Mechanism: HFIP enhances the acidity of AlCl₃, facilitating the cleavage of the carbamate without touching the nitrile.

  • Protocol:

    • Dissolve the protected peptide in HFIP.

    • Add AlCl₃ (3.0 eq).

    • Stir at Room Temperature for 2–4 hours.

    • Quench with aqueous NaHCO₃ (critical to neutralize before workup).

    • Extract with DCM.[5]

Option 2: The "Traditional" Approach (Acidolysis)
  • Reagents: 33% HBr in Acetic Acid.

  • Protocol: Stir at room temperature for 1 hour. Precipitate with cold ether.[6]

  • Warning: This is harsh. Ensure your peptide contains no acid-sensitive linkers (like Rink Amide or Trityl) that you intend to keep intact.

Decision Matrix: Cbz Removal

CbzRemoval Start Remove Cbz Group (Nitrile Present) Q1 Is the peptide on solid phase? Start->Q1 Method1 Method: H2 / Pd-C Q1->Method1 Standard Protocol Method2 Method: AlCl3 / HFIP Q1->Method2 Recommended Method3 Method: HBr / AcOH Q1->Method3 Alternative Result1 FAIL: Nitrile Reduced to Amine Method1->Result1 Result2 SUCCESS: Nitrile Intact No Hydrogenation Method2->Result2 Result3 SUCCESS: Nitrile Intact (Harsh Acidic Conditions) Method3->Result3

Figure 2: Deprotection strategy decision tree. Standard hydrogenation is strictly contraindicated.

Troubleshooting & FAQs

Q: I see a mass shift of +18 Da during coupling. What is this? A: This is likely Nitrile Hydrolysis . Under strong basic or acidic conditions, the -CN group can hydrolyze to a primary amide (-CONH₂).

  • Fix: Ensure your DMF is fresh and amine-free (no dimethylamine contamination). Avoid prolonged exposure to bases like Piperidine or DIEA.

Q: I see a mass shift of +32 Da (or +14 Da depending on solvent) after workup. A: This is the Pinner Reaction . If you use alcohols (MeOH/EtOH) in the presence of strong acid (like HCl or HBr) during workup, the nitrile reacts with the alcohol to form an imidate ester.

  • Fix: Avoid alcohols during acidic workup steps. Use Acetonitrile/Water for HPLC purification instead of Methanol/Water.

Q: Can I use Transfer Hydrogenation (e.g., Cyclohexadiene)? A: Proceed with extreme caution. While milder than H₂ gas, Pd-catalyzed transfer hydrogenation can still reduce nitriles, especially on aromatic rings. The AlCl₃/HFIP method is significantly safer for this substrate.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Vinayagam, V., et al. (2024).[7][8] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. Link[7]

  • Bachem Technical Notes. (2024). Racemization in Peptide Synthesis. Link

  • BenchChem Technical Support. (2025). Minimizing Racemization of Modified Amino Acids During Coupling. Link[3]

Sources

Optimizing reaction conditions for Cbz-3-Cyano-D-Phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-CBZ-CN-DPHE-001 Subject: Optimization of Reaction Conditions for N-Cbz-3-Cyano-D-Phenylalanine Status: Resolved / Expert Verified Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Synthesis of N-benzyloxycarbonyl-3-cyano-D-phenylalanine (Cbz-3-CN-D-Phe-OH) presents a unique set of challenges compared to standard amino acid protection. The electron-withdrawing nature of the meta-cyano group significantly increases the acidity of the


-proton (

vs. ~25 for Phe), rendering the chiral center highly susceptible to base-catalyzed racemization during the Schotten-Baumann reaction.

This guide provides an optimized, self-validating protocol designed to:

  • Preserve Stereochemistry: Maintain >99% enantiomeric excess (ee).

  • Prevent Nitrile Hydrolysis: Avoid conversion of the cyano group to amide/acid.

  • Maximize Yield: Overcome solubility issues inherent to zwitterionic electron-deficient amino acids.

Synthesis Workflow & Logic

The following decision tree illustrates the critical pathways for synthesizing the target molecule. The Direct Protection route is standard, while the Cyanation route is a robust alternative if the specific amino acid is unavailable or expensive.

G Start Start: Select Precursor RouteA Route A: Direct Protection (Start: 3-Cyano-D-Phe) Start->RouteA Precursor Available RouteB Route B: Late-Stage Cyanation (Start: Cbz-3-Iodo-D-Phe) Start->RouteB Precursor Unavailable StepA1 Schotten-Baumann Reaction (Cbz-Cl, NaHCO3/Na2CO3) RouteA->StepA1 StepB1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) RouteB->StepB1 StepA2 Critical Control Point: pH 8.5 - 9.5 (Strict) StepA1->StepA2 Product Target: Cbz-3-Cyano-D-Phe StepA2->Product Risk1 Risk: Racemization (Avoid NaOH) StepA2->Risk1 If pH > 10 StepB1->Product Risk2 Risk: Nitrile Hydrolysis (Avoid Acid/Heat) StepB1->Risk2 If prolonged heat

Figure 1: Strategic synthesis pathways. Route A is preferred for scale; Route B is preferred if starting material availability is limited.

Optimized Protocol: Modified Schotten-Baumann Protection

Objective: Install the Cbz group while preventing racemization driven by the electron-deficient phenyl ring.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Cyano-D-Phe 1.0SubstrateEnsure high initial ee (>99%).
Benzyl Chloroformate (Cbz-Cl) 1.1 - 1.2Protecting GroupAdd slowly to prevent local heating.
NaHCO₃ / Na₂CO₃ (2:1) 2.5Base BufferDo NOT use NaOH. Maintains pH ~9.5.
THF / Water (1:1) -SolventDioxane is alternative; THF is easier to remove.
Step-by-Step Methodology
  • Solubilization (The "Cold Start"):

    • In a round-bottom flask, dissolve 3-Cyano-D-Phe (1.0 equiv) in a 1:1 mixture of THF and Water (0.5 M concentration).

    • Add solid NaHCO₃ (1.7 equiv) and Na₂CO₃ (0.8 equiv).

    • Why? This buffer system locks the pH between 9.0 and 10.0. Standard NaOH can spike pH >12, instantly racemizing this sensitive substrate [1].

    • Cool the mixture to 0 °C in an ice bath.

  • Acylation (Controlled Addition):

    • Dilute Cbz-Cl (1.1 equiv) in a small volume of THF.

    • Add dropwise over 30–60 minutes while stirring vigorously.

    • Checkpoint: Monitor pH with a probe or paper. Keep it >8 (to dissolve amino acid) but <10 (to stop racemization). If pH drops below 8, add small amounts of 1M Na₂CO₃.

  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

    • Stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane/AcOH) or HPLC.

  • Workup (The "Safe Acidification"):

    • Evaporate THF under reduced pressure (rotavap) at <40 °C.

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Cbz-Cl and benzyl alcohol.
      
    • Crucial Step: Cool aqueous layer to 0 °C. Acidify carefully with 1M HCl or 10% Citric Acid to pH 2–3.

    • Warning: Do not use concentrated HCl or heat; this can hydrolyze the nitrile to an amide [2].

    • Extract immediately with Ethyl Acetate (

      
      ).
      
  • Isolation:

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexane if necessary.

Troubleshooting Guide (Q&A)

Q1: My product yield is low (<50%), and I see starting material remaining.

  • Diagnosis: The amino acid zwitterion likely precipitated out of solution before reacting, or the Cbz-Cl hydrolyzed faster than it reacted with the amine.

  • Fix: Ensure vigorous stirring (emulsion is key). Increase the solvent volume to 0.2 M concentration. If using Dioxane/Water, switch to Acetone/Water or THF/Water to improve solubility of the lipophilic Cbz-Cl. You can also add a catalytic amount (10 mol%) of DMAP, but be careful as this increases racemization risk.

Q2: Chiral HPLC shows 5-10% L-isomer (Racemization). Why?

  • Diagnosis: The reaction pH was too high (>11) or the temperature was uncontrolled. The 3-cyano group makes the

    
    -proton highly acidic.
    
  • Fix: Switch from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) .

    • Protocol Adjustment: Use Cbz-OSu (1.1 equiv) in THF/Water with NaHCO₃ only. This reagent releases N-hydroxysuccinimide (weakly acidic) instead of HCl, preventing pH spikes and eliminating the need for strong base [3].

Q3: The NMR shows a new set of peaks, and Mass Spec shows M+18.

  • Diagnosis: Nitrile hydrolysis. The cyano group (-CN) has converted to a primary amide (-CONH₂).

  • Fix: This usually happens during the acidic workup if the solution is too hot or the acid is too strong. Use Citric Acid or KHSO₄ instead of HCl for acidification. Ensure the rotavap bath is <40 °C.

Q4: The product is an oil that won't solidify.

  • Diagnosis: Residual benzyl alcohol (from Cbz-Cl hydrolysis) or solvent.

  • Fix: Perform the ether wash of the basic aqueous phase before acidification (Step 4). If already acidified, convert the product to its DCHA (dicyclohexylamine) salt. DCHA salts of Cbz-amino acids are highly crystalline and easy to purify.

Frequently Asked Questions (FAQ)

Q: Can I use the Pd-catalyzed cyanation route instead? A: Yes. If you have Cbz-3-Iodo-D-Phe , you can react it with Zn(CN)₂ and Pd(dppf)Cl₂ in DMF at 80 °C. This avoids the racemization issues of the protection step entirely, as the chiral center is already protected and distant from the reaction site. However, removing residual Palladium to pharma standards (<10 ppm) requires scavengers [4].

Q: How do I store Cbz-3-Cyano-D-Phe? A: Store at -20 °C, desiccated. The nitrile group is stable in solid form, but the carbamate can slowly degrade if exposed to moisture and acid over months.

Q: What is the best method to determine Enantiomeric Excess (ee)? A: Chiral HPLC using a Chiralpak IA or IC column .

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm (strong absorption due to the cyano-phenyl ring).

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • Organic Chemistry Portal. (2020). Schotten-Baumann Reaction Conditions. Link

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60(8), 976-980. (Validates Cbz-OSu for preventing side reactions). Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed cyanation of Aryl Halides. Chemical Communications. (Alternative cyanation route). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-cyano-D-phenylalanine and Cbz-Cl before handling, as cyanated compounds and chloroformates are hazardous.

Technical Support Center: Cbz Deprotection of 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #CHEM-3CN-PHE-DEPROT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemoselectivity Paradox

You are attempting to remove a Carbobenzyloxy (Cbz/Z) group from 3-Cyano-D-Phenylalanine . This substrate presents a classic chemoselectivity conflict:

  • The Objective: Cleave the Cbz carbamate to release the free amine.

  • The Hazard: The nitrile (cyano) group on the phenyl ring is susceptible to catalytic hydrogenation (the standard method for Cbz removal), leading to over-reduction to a primary amine (

    
    ) or secondary amine side products.
    

Standard protocols (H₂, Pd/C, MeOH) often fail here, yielding a mixture of the desired product and reduced benzylamine impurities. This guide provides three validated workflows to bypass this issue, ranked by chemoselectivity fidelity.

Visualizing the Conflict

The following diagram illustrates the competitive pathways occurring during standard hydrogenolysis.

Cbz_Nitrile_Conflict Start N-Cbz-3-Cyano-D-Phe (Starting Material) Desired 3-Cyano-D-Phe (Target Product) Start->Desired Path A: Cbz Cleavage (Ideal) Impurity1 Side Product A (Over-reduced Amine) Start->Impurity1 Path B: Nitrile Reduction (Over-hydrogenation) Desired->Impurity1 Secondary Reduction Impurity2 Side Product B (N-Methylated Impurity) Desired->Impurity2 Solvent Reaction (If MeOH used)

Caption: Figure 1. Competitive reaction pathways. Path B represents the primary failure mode in standard catalytic hydrogenation.

Module 1: The "Gold Standard" Protocol (Acidolysis)

Method: Hydrogen Bromide in Acetic Acid (HBr/AcOH) Best For: Absolute preservation of the nitrile group.

Why this works

Acidolysis is a non-reductive cleavage mechanism. The strong acid protonates the carbonyl oxygen of the carbamate, and the bromide ion acts as a nucleophile to attack the benzylic carbon. This generates the free amine (as a hydrobromide salt) and benzyl bromide. Since no hydrogen gas or metal catalyst is present, the nitrile group remains chemically inert.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equiv of N-Cbz-3-Cyano-D-Phe in minimal glacial acetic acid.

  • Reagent Addition: Add 3-5 equiv of 33% HBr in Acetic Acid (commercial reagent).

  • Reaction: Stir at room temperature (20–25°C).

    • Time: Typically 1–3 hours. Monitor by HPLC or TLC.[1][2][3]

    • Note: Evolution of CO₂ gas will occur.

  • Work-up (Critical):

    • Precipitate the product by adding cold Diethyl Ether (

      
      ) or MTBE (10 volumes).
      
    • The product precipitates as the HBr salt .

    • Filter the solid and wash extensively with

      
       to remove the Benzyl Bromide  byproduct (a potent lachrymator).
      
  • Desalting (Optional): If the free base is required, adjust pH to 6–7 in water with mild base (NaHCO₃) and extract, or use an ion-exchange resin.

Troubleshooting
  • Q: I see a new impurity at RRT 1.1.

    • Diagnosis: Likely Benzyl Bromide trapped in the crystal lattice.

    • Fix: Repulp the solid in fresh ether/hexanes.

  • Q: My optical rotation is lower than expected.

    • Diagnosis: Racemization is rare with Cbz/HBr but possible if heated. Ensure the reaction remains at RT.

Module 2: The "Catalytic" Alternative (Modified Hydrogenolysis)

Method: Pd/C with Acidic Scavenger Best For: Scale-up where HBr waste is problematic, provided strict control is maintained.

Why this works

If you must use hydrogenation, you must deactivate the amine product. Free amines can poison the catalyst or facilitate nitrile reduction. Adding an acid (HCl or p-TsOH) protonates the amine immediately upon formation, rendering it non-nucleophilic and reducing its affinity for the catalyst surface.

Step-by-Step Protocol
  • Solvent Choice: Use Ethanol or THF .

    • Critical:Avoid Methanol . In the presence of Pd/C, methanol can act as a C1 source, leading to N-methylation of your primary amine (Side Product B in Fig 1).

  • Additives: Add 1.0–1.1 equiv of p-Toluenesulfonic acid (p-TsOH) or HCl (1M in ether) to the mixture before adding the catalyst.

  • Catalyst: Use 5–10 wt% of 5% Pd/C (unreduced, 50% wet).

    • Tip: "Dry" Pd/C is more active and more likely to reduce the nitrile. Use "Wet" types.

  • Reaction: Hydrogenate at 1 atm (balloon) only. Do not pressurize.

    • Stop the reaction immediately upon consumption of starting material (monitor closely).

Module 3: The "Specialist" Method (Chemoselective Transfer)

Method: Thiol-Mediated Nucleophilic Cleavage Best For: Highly sensitive substrates where acids are not tolerated.

Why this works

Recent process chemistry developments (notably in the synthesis of KRAS inhibitors like Adagrasib) have utilized soft nucleophiles to cleave Cbz groups. A thiol (e.g., 2-mercaptoethanol) attacks the benzylic position under basic conditions. This avoids both reduction (hydrogen) and strong acids.

Protocol Summary
  • Reagents: 2-Mercaptoethanol (3–5 equiv),

    
     or DBU (2 equiv).
    
  • Solvent: DMF or NMP.

  • Conditions: Heat to 50–60°C for 4–6 hours.

  • Outcome: The Cbz group is transferred to the thiol, releasing the amine.[4] The nitrile remains untouched.[4]

Comparative Data Analysis

FeatureMethod A: HBr/AcOHMethod B: H2/Pd + AcidMethod C: Thiol Cleavage
Nitrile Fidelity Excellent (>99%) Moderate (Risk of reduction)Excellent (>99%)
Racemization Risk Low (at RT)Very LowLow
Side Products Benzyl BromideReduced Nitrile / N-MethylBenzylated Thiol
Scalability HighHighModerate (Odor control)
Recommendation Primary Choice Secondary ChoiceTertiary Choice

Troubleshooting Flowchart

Use this decision tree to diagnose failures in your current experiment.

Troubleshooting_Tree Start Start: Analyze Reaction Mixture (LC-MS) Q1 Is the Nitrile (CN) peak present? Start->Q1 Q2 Is the Cbz group removed? Q1->Q2 Yes (CN Intact) Issue_Red Issue: Over-reduction (Nitrile -> Amine) Q1->Issue_Red No (CN Lost) Issue_Incomplete Issue: Incomplete Reaction Q2->Issue_Incomplete No (SM remains) Issue_Methyl Issue: N-Methylation (M+14 peak) Q2->Issue_Methyl Yes, but M+14 impurity Sol_Switch Solution: Switch to HBr/AcOH (Method A) Issue_Red->Sol_Switch Sol_Force Solution: Add Fresh Catalyst or Increase Temp (Caution) Issue_Incomplete->Sol_Force Sol_Solvent Solution: Change Solvent (MeOH -> THF/EtOH) Issue_Methyl->Sol_Solvent

Caption: Figure 2. Diagnostic decision tree for Cbz deprotection failures.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for HBr/AcOH protocols).

  • Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate.[5][6] Tetrahedron Letters, 36(20), 3465-3468. (Demonstrates amine poisoning effects).

  • Scientific Update. (2023). To Deprotect and Serve. (Discusses thiol-mediated Cbz cleavage in the presence of nitriles for Adagrasib synthesis).

  • Vinayagam, V., et al. (2024).[6][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry. (New Lewis Acid method). [7]

Sources

Technical Guide: Yield Optimization for Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of N-Benzyloxycarbonyl-3-cyano-D-phenylalanine (Cbz-3-Cyano-D-Phe) presents a unique intersection of challenges: preserving the D-configuration (susceptible to racemization), maintaining the integrity of the cyano group (susceptible to hydrolysis), and ensuring quantitative Cbz protection .

Low yields in this synthesis are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies at the interface of pH control and solubility. This guide moves beyond standard textbook protocols to address the specific physicochemical nuances of the 3-cyano derivative.

Decision Matrix: Route Selection

Before optimizing the protection step, ensure your upstream source of the amino acid is robust. The "Gold Standard" for high optical purity is the Enzymatic Resolution or Asymmetric Synthesis route, rather than classical resolution of racemates which often leads to yield loss.

RouteSelection cluster_legend Yield Risk Analysis Start Target: 3-Cyano-D-Phe RouteA Route A: Chemical Synthesis (Erlenmeyer-Plöchl) Start->RouteA RouteB Route B: Biocatalytic (PAL / DAAO) Start->RouteB StepA1 3-Cyanobenzaldehyde + Glycine RouteA->StepA1 StepB1 3-Cyanocinnamic Acid RouteB->StepB1 StepA2 Azlactone Formation StepA1->StepA2 StepA3 Asymmetric Hydrogenation (Rh-DuPhos) StepA2->StepA3 Product Pure 3-Cyano-D-Phe (Zwitterion) StepA3->Product StepB2 Phenylalanine Ammonia Lyase (PAL) Amination StepB1->StepB2 StepB2->Product RiskHigh High Risk Step (Racemization) RiskLow High Yield / Green (Enzymatic)

Figure 1: Comparison of synthetic routes. Route B (Enzymatic) is preferred for preventing racemization and maximizing yield of the D-isomer prior to protection.

Critical Protocol: Cbz Protection (Schotten-Baumann Conditions)

The standard Schotten-Baumann reaction (Acyl chloride + Base) fails for this substrate if the pH is not dynamically controlled. The electron-withdrawing nature of the 3-cyano group lowers the pKa of the amine, making it less nucleophilic, while simultaneously making the


-proton more acidic (increasing racemization risk).
Optimized Protocol

Reagents:

  • Substrate: 3-Cyano-D-Phenylalanine (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Base: NaOH (2M) or Na2CO3 (1M)

  • Solvent: Water / THF (1:1 ratio) - Avoid Dioxane if possible due to peroxide risks affecting the nitrile.

Step-by-Step Workflow:

  • Solubilization (The "pH Floor"):

    • Suspend 3-Cyano-D-Phe in Water/THF.

    • Slowly add NaOH until the solution clears.

    • CRITICAL: Do not exceed pH 9.5. The zwitterion dissolves as the sodium salt.

  • Controlled Addition (The "pH Ceiling"):

    • Cool the mixture to 0–5 °C.

    • Add Cbz-Cl dropwise over 30 minutes.

    • Simultaneously add NaOH to maintain pH between 8.5 and 9.5 .

    • Why? pH > 10 risks nitrile hydrolysis to amide (3-carbamoyl derivative). pH < 8 stalls the reaction (amine protonation).

  • The "Soft" Quench:

    • Once Cbz-Cl is consumed (TLC check), wash the basic solution with Et2O (removes excess Cbz-Cl/Benzyl alcohol).

    • Acidification: Slowly add 1M Citric Acid or KHSO4 to pH 2-3.

    • Avoid HCl: Strong mineral acids can hydrolyze the nitrile group if temperature is uncontrolled.

  • Extraction & Crystallization:

    • Extract into EtOAc.[1] Wash with Brine. Dry over Na2SO4.

    • Yield Tip: Do not evaporate to dryness. Concentrate to a viscous oil and precipitate with Hexanes/Heptane to obtain a white solid.

Process Logic Visualization

CbzProtection Start 3-Cyano-D-Phe (Suspension) Dissolve Add NaOH (Target pH 9.0) Start->Dissolve React Add Cbz-Cl (0°C) Dissolve->React Monitor pH Monitor Loop (Keep 8.5 - 9.5) React->Monitor Monitor->React pH < 8.5 (Add Base) Monitor->Monitor pH > 10 (Risk: CN Hydrolysis) Workup Acidify w/ Citric Acid (pH 2-3) Monitor->Workup Complete Isolate Cbz-3-Cyano-D-Phe (Solid) Workup->Isolate

Figure 2: Dynamic pH control loop required to balance reaction kinetics against nitrile hydrolysis risks.

Troubleshooting & FAQs

Data Summary: Common Yield Killers
ParameterObservationRoot CauseCorrective Action
Low Yield Product remains in aqueous phase.pH of workup > 3.5.The electron-withdrawing CN group lowers the pKa of the carboxylic acid. Acidify to pH 2.0 using KHSO4.
Impurity New spot on TLC (more polar).Nitrile Hydrolysis (

).
pH spiked > 11 during reaction or strong acid used during workup. Use Citric Acid.
Racemization Loss of optical rotation (

).

-Proton abstraction.
Base added too fast or reaction allowed to warm > 10°C while basic.
Oiling Out Product fails to crystallize.Residual Benzyl Alcohol.Perform an ether wash on the basic aqueous phase before acidification.
Frequently Asked Questions

Q1: Why is my product hydrolyzing to the amide (Cbz-3-Carbamoyl-D-Phe)? A: The nitrile group at the meta position is electronically activated. In standard Schotten-Baumann protocols, pH often spikes to 12-13 if NaOH is added in bolus.

  • Fix: Use an autotitrator or add base strictly dropwise with a pH meter in the solution. Switch to

    
     / 
    
    
    
    buffer if manual titration is difficult.

Q2: Can I use HCl for the acidification step? A: While possible, it is risky. The combination of low pH (< 1) and exothermic heat of neutralization can hydrate the nitrile.

  • Fix: Use 1M Citric Acid or 1M KHSO4 . These are strong enough to protonate the carboxylate (releasing the product into the organic layer) but "soft" enough to leave the nitrile untouched.

Q3: My yield is only 40%. Where is the rest? A: Check the aqueous layer after extraction. 3-Cyano-D-Phe derivatives are more polar than unsubstituted Phe.

  • Fix: Saturate the aqueous layer with NaCl (salting out) before the EtOAc extraction. Perform 3-4 extractions rather than the standard 2.

Q4: How do I verify the D-configuration hasn't racemized? A: Standard NMR cannot distinguish enantiomers.

  • Fix: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or derivatize a small aliquot with a chiral auxiliary (e.g., Marfey's reagent) followed by LC-MS analysis.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Grokipedia/Wikipedia (General Principles).
    • Relevance: Establishes the biphasic alkaline conditions (pH 8-10) required for amine protection while managing hydrolysis risks.
    • URL:

  • Enzymatic Synthesis of D-Phe Derivatives

    • Source: Parmeggiani, F., et al. "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases." Chemistry – A European Journal.
    • Relevance: Validates the "Route B" strategy using PAL enzymes to generate high-purity D-amino acids without racemiz
    • URL:

  • Nitrile Hydrolysis Prevention

    • Source: Chemistry Steps / LibreTexts.
    • Relevance: Details the mechanism of nitrile hydrolysis under acidic/basic conditions, supporting the recommendation for mild acidific
    • URL:

  • Cbz Protection Optimization

    • Source: Organic Chemistry Portal.[2][3]

    • Relevance: Provides alternative mild conditions for Cbz protection if Schotten-Baumann fails (e.g., using O-alkyl S-(pyridin-2-yl)
    • URL:

Sources

Technical Support Center: Troubleshooting the Purification of Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid purification. Cbz-3-Cyano-D-Phenylalanine is a highly specialized, orthogonally protected building block frequently utilized in the synthesis of advanced peptidomimetics and small-molecule therapeutics.

Because this molecule contains three sensitive structural features—a carboxybenzyl (Cbz) protecting group, a highly reactive 3-cyano substituent, and a D-stereocenter—its purification requires strict environmental controls. This guide is designed to help researchers understand the causality behind common degradation pathways and implement self-validating purification protocols.

Part 1: The Causality of Molecular Vulnerabilities

To successfully purify Cbz-3-Cyano-D-Phenylalanine, you must first understand the chemical causality governing its behavior in solution:

  • The 3-Cyano Group (Hydrolysis Risk): The electrophilic carbon of the nitrile group is highly susceptible to nucleophilic attack by water. Under strongly acidic conditions (e.g., prolonged exposure to concentrated Trifluoroacetic Acid [TFA]) or strongly basic conditions, the cyano group hydrolyzes first to a primary amide (+18 Da) and subsequently to a carboxylic acid (+37 Da).

  • The D-Stereocenter (Epimerization Risk): The α-proton of the amino acid is relatively acidic. Exposure to strong bases during aqueous workups or chromatography can trigger enolization or azlactone formation, leading to racemization (conversion to the L-enantiomer).

  • The Free C-Terminal Carboxylic Acid (Chromatographic Streaking): In its unprotonated state, the free carboxylate interacts strongly with the silanol groups on normal-phase silica or the stationary phase of RP-HPLC columns, causing severe peak tailing. Acidic modifiers are mandatory to maintain the protonated state during separation.

Part 2: Troubleshooting FAQs

Q: My LC-MS analysis of the purified fractions shows a major impurity at +18 Da relative to the target mass. What is this, and how do I prevent it? A: This is the primary amide byproduct resulting from the acid-catalyzed hydrolysis of the 3-cyano group. While1[1], concentrating TFA-containing fractions via rotary evaporation locally drops the pH to highly destructive levels. Solution: Switch to a milder modifier like 0.1% Formic Acid, or immediately snap-freeze and lyophilize your TFA fractions without prior liquid-phase concentration.

Q: I am experiencing severe peak tailing during normal-phase flash chromatography. Should I switch to reverse-phase? A: Not necessarily. While2[2], the tailing itself is caused by the free carboxylic acid hydrogen-bonding with the silica. Solution: Add 1% v/v Glacial Acetic Acid to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). This suppresses silanol ionization and sharpens the peak.

Q: Post-purification, my chiral HPLC analysis shows 15% of the L-enantiomer. Where did the epimerization occur? A: Epimerization almost exclusively occurs during basic aqueous workups (e.g., extracting with saturated NaHCO₃ or NaOH) or if a basic modifier (like ammonium hydroxide) was mistakenly used in chromatography. Solution: Keep all purification environments strictly neutral or mildly acidic.3[3] to ensure your process is stereochemically safe.

Part 3: Self-Validating RP-HPLC Purification Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Every step includes a built-in verification checkpoint to confirm that the molecule's structural and stereochemical integrity remains intact.

Step 1: Analytical Scouting & Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Formic acid is chosen over TFA to minimize cyano hydrolysis.

  • Validation Checkpoint: Run a 10 µL analytical injection (C18 column, 5-95% B over 15 mins). Confirm the target mass (M+H) and ensure the absence of the +18 Da amide byproduct before proceeding to preparative scale.

Step 2: Preparative Injection

  • Action: Dissolve the crude Cbz-3-Cyano-D-Phe in a minimum volume of DMSO or Acetonitrile. Inject onto a Preparative C18 column.

  • Gradient: Run a shallow gradient (e.g., 20-60% B over 30 minutes) to separate the target from closely eluting des-cyano or epimerized impurities.

Step 3: Fraction Analysis & Pooling

  • Action: Collect fractions based on UV absorbance (220 nm and 254 nm).

  • Validation Checkpoint: Analyze the apex, front tail, and back tail of the main peak via LC-MS. Only pool fractions demonstrating >98% purity. If the back tail shows a +18 Da mass, discard it—this indicates on-column hydrolysis.

Step 4: Immediate Lyophilization

  • Action: Do not use a rotary evaporator. Immediately snap-freeze the pooled fractions in liquid nitrogen and lyophilize to dryness. This prevents the acidic modifier from concentrating and degrading the cyano group.

Step 5: Stereochemical Validation

  • Action: Dissolve 1 mg of the final lyophilized powder in Isopropanol/Hexane.

  • Validation Checkpoint: Inject onto a Chiralpak AD column (or equivalent). Confirm that the enantiomeric excess (ee) of the D-isomer is >99% and that no L-isomer was generated during the workflow.

Part 4: Quantitative Data Presentation

The choice of mobile phase modifier dictates the success or failure of the purification. The table below summarizes the quantitative and qualitative impacts of various modifiers on Cbz-3-Cyano-D-Phe.

Mobile Phase ModifierConcentrationPeak ResolutionCyano Group StabilityCbz Group StabilitySystem Recommendation
Trifluoroacetic Acid (TFA) 0.1% v/vExcellentModerate (Hydrolysis risk)HighUse with caution; requires immediate lyophilization.
Formic Acid (FA) 0.1% v/vGoodHighHighPreferred for optimal balance of shape and stability.
Ammonium Acetate 10 mM (pH 6.8)Poor (Tailing)HighHighNot recommended; un-protonated carboxylate causes streaking.
No Modifier N/AVery PoorHighHighAvoid; completely ruins chromatographic resolution.

Part 5: Mechanistic Workflow Diagram

The following diagram maps the logical flow of the purification process, highlighting the critical degradation checkpoints where the molecule is most vulnerable.

G Crude Crude Cbz-3-Cyano-D-Phe HPLC RP-HPLC Purification (0.1% Formic Acid) Crude->HPLC Acidic Mobile Phase Racemization Epimerization (L-Phe Enantiomer) Crude->Racemization Exposure to Strong Base CbzLoss Cbz Cleavage (Free Amine) Crude->CbzLoss Catalytic Hydrogenation Pure Pure Cbz-3-Cyano-D-Phe HPLC->Pure Immediate Lyophilization Hydrolysis Cyano Hydrolysis (Amide/Acid Byproducts) HPLC->Hydrolysis Prolonged Acid + Heat

Workflow and degradation checkpoints for Cbz-3-Cyano-D-Phenylalanine purification.

References

  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation Source: National Institutes of Health (nih.gov) URL:1[1]

  • Conversion of carboxylic acids to potassium acyltrifluoroborates (KATs) by Cu-catalyzed borylation of mixed anhydrides Source: ChemRxiv (chemrxiv.org) URL:2[2]

  • DIRECT LIQUID CHROMATOGRAPHIC ENANTIOMER SEPARATION OF N-tert-BUTOXYCARBONYL AND N-BENZYL-OXYCARBONYL α-AMINO ACIDS USING POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES Source: Taylor & Francis (tandfonline.com) URL:3[3]

Sources

Technical Support Center: Cbz-3-Cyano-D-Phenylalanine Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced support center resource for researchers validating the purity of Cbz-3-Cyano-D-Phenylalanine . It prioritizes self-validating protocols and causal logic over generic instructions.[1]

Senior Application Scientist Desk Subject: Comprehensive Purity Assessment Protocols (Chemical, Enantiomeric, and Structural)

Executive Summary

Synthesizing or sourcing N-Benzyloxycarbonyl-3-cyano-D-phenylalanine (Cbz-3-Cyano-D-Phe) presents unique analytical challenges. As a D-amino acid derivative with an electron-withdrawing cyano group on the phenyl ring, it requires rigorous validation to ensure it meets the stringent requirements (>98% purity, >99% ee) for peptide synthesis or peptidomimetic drug development.[1]

This guide addresses the three critical dimensions of purity:

  • Chemical Purity: Absence of synthetic byproducts (benzyl alcohol, free amine).

  • Enantiomeric Purity: Confirmation of the D-configuration (absence of L-isomer).[1]

  • Structural Identity: Verification of the 3-cyano regiochemistry and Cbz integrity.

Part 1: Chemical Purity & Identity (The "Gross Anatomy")

Context: Before assessing chirality, you must confirm the molecule is chemically intact. The Cbz group is acid-labile (though less so than Boc) and susceptible to hydrogenolysis, while the cyano group is sensitive to harsh hydrolysis.

HPLC-UV/MS Protocol (Reverse Phase)

Objective: Quantify chemical impurities and confirm molecular weight (


 g/mol ).
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide/cyano) and 254 nm (phenyl/Cbz).

  • Flow Rate: 1.0 mL/min.

Troubleshooting Guide: Chemical Purity

SymptomProbable CauseCorrective Action
Peak splitting Sample solvent mismatch or overload.[1]Dissolve sample in the starting mobile phase (5% ACN). Reduce injection volume.
Extra peak @ ~2.5 min Benzyl alcohol (Cbz-Cl hydrolysis byproduct).[1]Recrystallize from EtOAc/Hexane. Benzyl alcohol is a common contaminant in Cbz protection.
Mass Spec: [M+H]+ = 191 Free 3-Cyano-D-Phe (Loss of Cbz).[1]The Cbz group has been cleaved. Check if the sample was exposed to strong acids or hydrogenation conditions.
Baseline drift @ 210 nm TFA absorption.Ensure TFA concentration is identical in both Mobile Phase A and B.
Structural Verification (NMR)

Objective: Distinguish the 3-cyano isomer from 2- or 4-cyano regioisomers and confirm Cbz protection.

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent aggregation).[1]

  • Key Diagnostic Signals:

    • Cbz Benzylic Protons: Singlet or AB quartet at δ 5.0–5.1 ppm (2H).

    • Aromatic Region: The 3-cyano substitution creates a distinct 1,3-disubstitution pattern.[1] Look for a singlet-like peak (H2) isolated from the main aromatic cluster.[1]

    • Rotamers: N-Cbz amino acids often show "doubling" of peaks in NMR due to restricted rotation around the carbamate bond. Do not mistake this for impurities.

Expert Tip: If you see split peaks in the NMR spectrum (ratio ~3:1), heat the NMR tube to 50°C. If the peaks coalesce, they are rotamers. If they remain distinct, they are impurities (likely regioisomers).

Part 2: Enantiomeric Purity (The "Fine Detail")

Context: This is the most critical step. Standard HPLC cannot distinguish D- from L- enantiomers.[1] You must use Chiral HPLC. The presence of even 1% L-isomer can ruin downstream biological assays or peptide crystallization.

Chiral HPLC Method Development

Strategy: N-protected amino acids generally separate best on polysaccharide-based immobilized phases (e.g., Chiralpak IA, ID, or IC) using Normal Phase or Polar Organic modes.[1] The acidic carboxyl group requires an acidic modifier to sharpen peaks.

Recommended Protocol:

  • Column: Daicel Chiralpak IA or ID (Immobilized Amylose derivative).

  • Mobile Phase: Hexane / Isopropanol / TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Validation Logic:

  • Inject Racemate: You must inject a racemic standard (DL-mixture) first to establish the separation window.

  • Inject Sample: Inject your synthesized Cbz-3-Cyano-D-Phe.[1]

  • Calculate ee: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Visualization: Chiral Method Decision Tree

ChiralMethod Start Start: Chiral Purity Check ColSelect Select Column: Chiralpak IA/ID (Immobilized Polysaccharide) Start->ColSelect MPSelect Mobile Phase: Hexane/IPA/TFA (90:10:0.1) ColSelect->MPSelect RunRacemate Run Racemic Standard (DL) MPSelect->RunRacemate Split Separation Achieved? RunRacemate->Split Yes Run Sample (D-Isomer) Split->Yes Resolution > 1.5 No Change Mobile Phase (Try Hexane/EtOH or MeOH) Split->No Co-elution Analyze Calculate Enantiomeric Excess (ee) Yes->Analyze No->RunRacemate

Caption: Decision tree for developing a robust chiral HPLC method for N-protected amino acids.

FAQ: Enantiomeric Purity

Q: Can I just use Optical Rotation (Polarimetry) instead of Chiral HPLC? A: No. While specific rotation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a useful physical constant (typically negative for D-amino acids derivatives, e.g., 

for similar Boc-D-Phe), it is not sensitive enough to detect small amounts (1-5%) of enantiomeric impurity. It is a qualitative check, not a quantitative purity assay [1].

Q: My chiral peak is broad and tailing. Why? A: The free carboxylic acid (-COOH) is interacting with the silica matrix. Ensure you have added 0.1% TFA to the mobile phase. If tailing persists, increase TFA to 0.2% or switch to a column designed for acidic compounds (e.g., Chiralpak IC).

Part 3: Troubleshooting Synthesis Artifacts

Scenario: You synthesized the compound via Schotten-Baumann reaction (Amino acid + Cbz-Cl + NaOH).

Workflow for Impurity Identification:

ImpurityFlow Crude Crude Product TLC TLC Check (CHCl3/MeOH/AcOH) Crude->TLC Impurity1 High Rf Spot: Benzyl Alcohol TLC->Impurity1 Hydrolysis of Cbz-Cl Impurity2 Baseline Spot: Free Amino Acid TLC->Impurity2 Incomplete Rxn Product Main Spot: Cbz-3-Cyano-D-Phe TLC->Product

Caption: TLC-based rapid identification of common synthetic impurities before HPLC analysis.

Common Impurities Table

ImpurityOriginDetection MethodRemoval Strategy
Benzyl Alcohol Hydrolysis of excess Cbz-Cl.[1]HPLC (254 nm), 1H NMR (Singlet ~4.5 ppm OH, Aromatic).Ether wash or Recrystallization (EtOAc/Hexane).
3-Cyano-D-Phe Unreacted starting material.[1]HPLC (Early eluting), Ninhydrin (+) on TLC.Acid wash (The free AA is soluble in dilute HCl; the Cbz-product is not).
Dipeptide Over-reaction (rare in Schotten-Baumann).[1]LC-MS (Dimer mass).[1]Column Chromatography.

References

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[2] [Link]

  • Waters Corporation. (2023). Chiral Separation of Phenylalanine Methyl Esters using UPC2.[3] Application Note. [Link]

Sources

Stability and storage conditions for Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cbz-3-Cyano-D-Phenylalanine (also designated as N-Cbz-D-Phe(3-CN)-OH). As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. This resource provides a mechanistic understanding of the compound's stability, addresses specific troubleshooting scenarios encountered during peptide synthesis, and establishes self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Molecular Architecture & Stability Vulnerabilities

Cbz-3-Cyano-D-Phenylalanine is a highly specialized, orthogonally protected unnatural amino acid. Its utility in drug development and peptidomimetic design stems from its unique functional groups, each of which introduces specific stability challenges. Understanding the causality behind these vulnerabilities is the first step in preventing experimental failure.

MoleculeVulnerabilities Core Cbz-3-Cyano-D-Phenylalanine Cbz N-Cbz Group (Carboxybenzyl) Core->Cbz Protected Amine AlphaC Alpha-Carbon (D-Stereocenter) Core->AlphaC Chiral Center Cyano 3-Cyano Group (-CN) Core->Cyano Aromatic Substituent Deg1 Cleavage via Hydrogenolysis (Pd/C) or Strong Acids Cbz->Deg1 Vulnerability Deg2 Epimerization/ Racemization via Strong Bases AlphaC->Deg2 Vulnerability Deg3 Hydrolysis to Amide/Acid or Unwanted Reduction Cyano->Deg3 Vulnerability

Degradation pathways and structural vulnerabilities of Cbz-3-Cyano-D-Phenylalanine.

Part 2: Core Storage & Handling Directives (FAQ)

Q: What are the absolute optimal storage conditions for this compound, and why? A: The compound must be stored at 2°C to 8°C (refrigerated) or -20°C for long-term preservation[1]. It must be kept strictly desiccated (preferably sealed under an Argon or high-purity Nitrogen atmosphere). Causality: The 3-cyano (-CN) group is highly electrophilic at the carbon atom. Introduction of atmospheric moisture provides water as a nucleophile. Over time, even ambient trace acids or bases can catalyze the hydration of the nitrile into a primary amide, or further hydrolyze it into a carboxylic acid[2].

Q: How does temperature fluctuation affect the compound's integrity during daily use? A: Repeated freeze-thaw cycles from moving the vial between a -20°C freezer and a warm laboratory bench introduce condensation. This localized moisture micro-environment accelerates the aforementioned nitrile hydrolysis. Self-Validating Practice: Aliquot the bulk material into single-use or weekly-use amber vials upon initial receipt. Allow the sealed vial to reach room temperature in a desiccator before opening to prevent condensation on the cold powder.

Part 3: Troubleshooting Chemical Stability & Side Reactions

Q: During the deprotection of the Cbz group, I am observing the disappearance of the 3-cyano group in my mass spec results. What is happening? A: You are likely using standard catalytic hydrogenation (e.g., H2 gas over Pd/C) to remove the Carboxybenzyl (Cbz) group[3][4]. Causality: Palladium on carbon is a highly active catalyst that lacks strict chemoselectivity between benzyl carbamates and aromatic nitriles. Under hydrogen pressure, the 3-cyano group is rapidly reduced to a primary amine (benzylamine derivative) concurrently with Cbz cleavage. Solution: Switch to a chemoselective deprotection strategy, such as rapid microwave-assisted transfer hydrogenation using ammonium formate[5], or utilize a Lewis acid-mediated cleavage (e.g., TMSI in DCM) that leaves the nitrile intact.

Q: I detected significant epimerization (formation of the L-enantiomer) during my peptide coupling step. Is the starting material degraded? A: While improper storage can cause degradation, epimerization of D-phenylalanine derivatives usually occurs during the activation step of your synthesis, not during storage. Causality: When the carboxylic acid is activated (e.g., using HATU or DIC), the presence of excess tertiary amine base (like DIPEA) can abstract the slightly acidic alpha-proton, forming an achiral oxazolone intermediate. Upon coupling, this resolves into a racemic mixture. Ensure your base equivalents are strictly controlled (ideally <2.0 eq) and pre-activation times are kept under 2 minutes.

Part 4: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the quantitative risk profile of Cbz-3-Cyano-D-Phenylalanine under various environmental stressors.

Environmental StressorPrimary Degradation PathwayRisk LevelKinetic Indicator (HPLC/MS)Prevention Strategy
Moisture + Heat (>40°C) Nitrile Hydrolysis[2]High+18 Da (Amide) or +19 Da (Acid)Store desiccated at 2-8°C.
Strong Acids (e.g., TFA, HBr) Cbz Cleavage / Hydrolysis[3][6]High-134 Da (Loss of Cbz)Avoid prolonged acid exposure.
Strong Bases (e.g., NaOH, LiOH) Epimerization / HydrolysisModeratePeak broadening/splitting (Chiral LC)Use mild bases; control equivalents.
Catalytic Hydrogenation (H2, Pd/C) Nitrile ReductionCritical+4 Da (Reduction to primary amine)Use transfer hydrogenation[5].
UV Light Exposure Photo-oxidationLowComplex mixture / Color changeStore in amber vials.

Part 5: Self-Validating Experimental Protocols

Protocol A: Quality Control (QC) Assessment via RP-HPLC

Purpose: To validate the integrity of the compound after prolonged storage before committing it to an expensive peptide synthesis workflow.

  • Sample Preparation: Dissolve 1.0 mg of Cbz-3-Cyano-D-Phenylalanine in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) containing 0.1% TFA.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (peptide bond/carbamate) and 254 nm (aromatic ring).

  • Validation Logic:

    • Pass: A single sharp peak >95% Area Under Curve (AUC).

    • Fail (Hydrolysis): Appearance of a more polar peak (eluting earlier) indicates hydrolysis of the cyano group to an amide.

    • Fail (Deprotection): Appearance of a highly polar peak indicates premature loss of the Cbz group.

Protocol B: Chemoselective Cbz Deprotection (Preserving the Cyano Group)

Purpose: To safely remove the N-terminal Cbz group without reducing the sensitive 3-cyano moiety[5].

DeprotectionWorkflow Start Cbz-D-Phe(3-CN)-OH (Starting Material) Decision Select Deprotection Method Start->Decision MethodA Standard H2, Pd/C (High Risk) Decision->MethodA MethodB Transfer Hydrogenation (HCOONH4, Pd/C) Decision->MethodB MethodC Strong Acid (HBr/AcOH) (Moderate Risk) Decision->MethodC ResultA Side Reaction: Cyano Reduction to Amine MethodA->ResultA ResultB Success: Selective Cbz Cleavage MethodB->ResultB ResultC Side Reaction: Cyano Hydrolysis to Amide MethodC->ResultC

Workflow for chemoselective Cbz deprotection avoiding cyano reduction or hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected peptide/amino acid (1.0 mmol) in anhydrous Isopropanol or Methanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add Ammonium Formate (

    
    ) (5.0 mmol, 5 eq) to the solution. Causality: Ammonium formate acts as a mild, controlled hydrogen donor, preventing the over-reduction associated with high-pressure 
    
    
    
    gas.
  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert nitrogen atmosphere to prevent combustion.

  • Reaction: Stir the mixture at room temperature for 15–30 minutes. Monitor strictly via TLC or LC-MS. Crucial: Do not leave the reaction overnight, as extended exposure will eventually reduce the cyano group.

  • Work-up: Once the Cbz mass disappears, immediately filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine, ready for the next synthetic step.

References

  • CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method. Google Patents.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available at:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides. ACS Publications. Available at: [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Available at: [Link]

  • CN103408459B - Preparation method of 4-cyanophenylalanine. Google Patents.

Sources

Common pitfalls in the use of Cbz-3-Cyano-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic "Knowledge Base" for a specialized peptide synthesis facility. It prioritizes the unique chemical conflicts presented by Cbz-3-Cyano-D-Phenylalanine (Cbz-Phe(3-CN)-OH).

Current Status: Operational | Tier: Advanced Synthesis Support Topic: Troubleshooting Common Pitfalls in SPPS

Executive Summary: The "Double-Edged" Reagent

Cbz-3-Cyano-D-Phenylalanine represents a convergence of three distinct chemical challenges in Solid-Phase Peptide Synthesis (SPPS):

  • The Protecting Group Conflict: The Cbz (Z) group typically requires hydrogenolysis (

    
    ) for removal, which is chemically incompatible with the reducible nitrile (
    
    
    
    ) group.
  • The Electronic Effect: The electron-withdrawing cyano group at the meta (3) position significantly increases the acidity of the

    
    -proton, exacerbating racemization risks for the D-isomer.
    
  • The Hydrolysis Trap: The nitrile group is metastable in strong acids (HF/TFMSA), risking conversion to the primary amide (isostere of Asparagine).

📂 Ticket #CN-001: The Deprotection Paradox

Issue: User attempts to remove the N-terminal Cbz group using standard catalytic hydrogenation (


, Pd/C) and observes a mass shift of +4 Da or complex mixtures.
🔬 Root Cause Analysis

The standard method for Cbz removal is catalytic hydrogenolysis. However, the cyano (


) group is susceptible to reduction under these exact conditions.
  • Reaction:

    
    
    
  • Result: The nitrile is reduced to a primary amine (3-aminomethyl-phenylalanine), destroying the intended side chain functionality.

🛠️ Corrective Protocol: Acidolytic Cleavage

If you are using Cbz in SPPS, it is likely part of a Boc-chemistry strategy or intended as a permanent cap. If deprotection is required without reducing the nitrile, you must use strong acids, not hydrogen.

Recommended Workflow:

  • Method A: HF Cleavage (Standard for Boc)

    • Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers.[1]

    • Conditions:

      
       for 45-60 mins.
      
    • Note: Nitriles are generally stable in anhydrous HF, but hydration is a risk (see Ticket #CN-002).

  • Method B: TFMSA (Low HF Alternative)

    • Reagent: Trifluoromethanesulfonic acid (TFMSA) / TFA / DMS / m-Cresol (10:50:30:10).

    • Mechanism: Acidolysis cleaves the benzylic carbamate (Cbz) without reducing reagents.

⚠️ Critical Warning: Do NOT use standard hydrogenation (


) unless the reduction of the nitrile is the intended outcome (e.g., synthesizing an amine library).

📂 Ticket #CN-002: The "Ghost" Asparagine (Nitrile Hydrolysis)

Issue: Mass spectrometry shows a +18 Da peak (M+18) alongside the target peptide. The impurity increases with longer cleavage times.

🔬 Root Cause Analysis

The nitrile group (


) can hydrolyze to a primary amide (

) in the presence of strong acids and water. This effectively converts your 3-Cyano-Phe into a 3-Carbamoyl-Phe (an Asparagine analog).
  • Mechanism: Pinner-like reaction or acid-catalyzed hydration.

  • Trigger: High water content in the cleavage cocktail or excessive temperature during HF/TFA treatment.

📉 Troubleshooting Data: Stability in Cleavage Cocktails
Cleavage ConditionNitrile StabilityRisk LevelRecommendation
95% TFA / 2.5% H2O Good (<2 hrs)LowKeep cleavage time < 2 hours.
HF / Anisole (Anhydrous) ExcellentLowEnsure strict anhydrous conditions.
HF / p-Cresol / H2O PoorHighAvoid water in HF cleavage.
HBr / Acetic Acid ModerateMediumMonitor time closely.
🛠️ Prevention Protocol
  • Scavenger Selection: Use p-Cresol or Anisole rather than water-rich scavengers. Avoid thioanisole if possible, as it can sometimes promote side reactions with nitriles under specific acidic conditions.

  • Temperature Control: Perform HF cleavage strictly at

    
     to 
    
    
    
    . Never allow the reaction to warm to room temperature while high acid concentration is present.

📂 Ticket #CN-003: Stereochemical Drift (Racemization)

Issue: Chiral HPLC analysis reveals 5-15% of the L-isomer (or D-isomer if starting with L) after coupling Cbz-3-Cyano-D-Phe.

🔬 Root Cause Analysis

The cyano group is strongly electron-withdrawing (


). When located at the meta position of the phenyl ring, it inductively pulls electron density from the 

-carbon.
  • Effect: The

    
     of the 
    
    
    
    -proton drops, making it easier to abstract by the base used during coupling (e.g., DIPEA).
  • Result: Formation of an oxazolone intermediate which rapidly enolizes, leading to loss of chirality.

📊 Visualization: The Racemization Pathway[2]

Racemization Start Activated Cbz-3-CN-D-Phe Proton Alpha-Proton Abstraction Start->Proton Inductive Effect (-CN) Base Base (DIPEA/NMM) Base->Proton Attacks H+ Oxazolone Oxazolone Intermediate Proton->Oxazolone Enol Enolization (Planar) Oxazolone->Enol Rapid Racemic Racemic Mixture (D/L) Enol->Racemic Coupling

Caption: Pathway of base-catalyzed racemization exacerbated by the electron-withdrawing cyano group.

🛠️ Optimized Coupling Protocol (Low Racemization)

To mitigate this, you must use a neutral or weakly basic coupling environment.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

    • Why: Oxyma suppresses racemization more effectively than HOBt/HOAt for sensitive amino acids [1].

  • Base: 2,4,6-Collidine (TMP).[2]

    • Why: Collidine is a weaker, more sterically hindered base than DIPEA, significantly reducing proton abstraction [2].

Step-by-Step Procedure:

  • Dissolve Cbz-3-Cyano-D-Phe-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Add DIC (3 eq) and stir for 2 minutes (Pre-activation).

  • Add Collidine (3 eq) only if essential for pH adjustment (keep pH < 8).

  • Add to resin and couple for 60 minutes.

  • Do not leave the activated ester sitting; use immediately.

📂 Ticket #CN-004: Solubility & Aggregation

Issue: Incomplete coupling despite double coupling cycles. The resin beads appear "clumped."

🔬 Root Cause Analysis

3-Cyano-Phenylalanine is highly hydrophobic. The aromatic ring + planar nitrile group encourages


 stacking interactions between peptide chains on the resin, leading to aggregation (beta-sheet formation) that blocks reagent access.
🛠️ Solvation Strategy
  • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or a binary mixture of DMSO/DMF (1:4) . DMSO disrupts inter-chain hydrogen bonding and

    
    -stacking.
    
  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt aggregation.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-3-Cyano-D-Phe instead of Cbz? A: Yes, and it is highly recommended for standard SPPS. Fmoc allows for TFA cleavage (preserving the nitrile) and avoids the harsh HF conditions required for Cbz removal. Use Cbz only if you need an orthogonal N-terminal cap or are strictly bound to Boc chemistry [3].

Q: I see a peak at M+32 in my mass spec. What is it? A: This is likely the Pinner Reaction product (methyl ester formation) if you used Methanol (MeOH) during the workup or cleavage of a nitrile-containing peptide.

  • Fix: Avoid alcohols (MeOH, EtOH) in the presence of HCl or strong acids. Use Acetonitrile/Water for precipitation and HPLC [4].

Q: Is the nitrile group compatible with Pd(PPh3)4 (Alloc removal)? A: Yes. The nitrile group is stable to Palladium(0) used for Alloc deprotection. It is specifically Palladium on Carbon (Pd/C) with Hydrogen gas (


) that causes reduction.

📚 References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • BenchChem Technical Support. (2025). "Preventing racemization of D-phenylalanine during Alloc coupling." BenchChem Knowledge Base.

  • Chem-Impex International. "Fmoc-3-cyano-D-phenylalanine Product Guide." Chem-Impex.[3]

  • Organic Chemistry Portal. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group." Organic-Chemistry.org.

  • Stathopoulos, P., et al. (2013).[4] "Side reactions in the SPPS of Cys-containing peptides." Amino Acids.[5][4][6][7][8][9][10][11]

Sources

Validation & Comparative

Comparative analysis of enzyme inhibition by different phenylalanine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Phenylalanine Analogs

In drug discovery and metabolic engineering, phenylalanine (Phe) analogs represent a unique class of chemical probes. Unlike simple competitive inhibitors, these molecules often exhibit a "dual nature": they can act as dead-end inhibitors of metabolic enzymes (e.g., Phenylalanine Hydroxylase) or as false substrates for protein synthesis machinery (e.g., Phenylalanyl-tRNA Synthetase).

This guide provides a comparative technical analysis of key Phe analogs, distinguishing between those that block metabolic pathways and those that infiltrate the proteome. We focus on the kinetic parameters (


, 

) and provide a validated protocol for assessing inhibition in the most critical checkpoint: the aminoacylation reaction.

Mechanistic Bifurcation: Inhibitors vs. False Substrates

To select the correct analog for your study, you must understand the "Fate Decision" the enzyme makes upon binding the ligand.

The Fate Decision Tree

The following diagram illustrates the mechanistic divergence when a Phe analog binds to its target.

Phe_Analog_Fate Analog Phe Analog (Ligand) Target Target Enzyme Analog->Target Binding Complex E-S Complex Target->Complex DeadEnd Dead-End Inhibition (No Product) Complex->DeadEnd High Affinity, No Catalysis (e.g., Sulfonamides) FalseActivation False Activation (Adenylation) Complex->FalseActivation Catalytic Competence (e.g., p-F-Phe) MetabolicBlock Metabolic Blockade (e.g., PKU Model) DeadEnd->MetabolicBlock Pathway Halt (PAH/PAL) Incorp Proteome Incorporation (Toxic/Labeling) FalseActivation->Incorp tRNA Charging (PheRS)

Figure 1: Mechanistic fate of phenylalanine analogs. Analogs either block the active site (red path) or are processed as substrates (green path), leading to distinct biological outcomes.

Comparative Analysis of Key Analogs

Target: Phenylalanyl-tRNA Synthetase (PheRS)

PheRS is the gatekeeper of the proteome. Inhibition here halts protein synthesis, while false substrate activity leads to "mistranslation" and unfolded protein stress.

AnalogRoleKinetic ParameterMechanismApplication
Phenyl-thiazolylurea-sulfonamide True Inhibitor

Competitive vs. PheAntimicrobial development (bacterial PheRS selective) [1, 2].
p-Fluorophenylalanine (pFPA) False Substrate

Incorporated into proteinMetabolic labeling; inducing proteotoxic stress [3].

-2-Thienylalanine
False Substrate N/A (High Activation)Incorporated into proteinFalse feedback inhibition; antimicrobial studies [4, 5].

-Methyl-Phe
Inhibitor High

(Weak)
Steric hindranceProbing active site plasticity.

Key Insight: Sulfonamide-based analogs are superior for stopping bacterial growth because they bind 100x tighter than the natural substrate but cannot be reacted. In contrast, pFPA is "silent" until it is incorporated into proteins, causing delayed toxicity.

Target: Metabolic Enzymes (PAH & PAL)

These enzymes control Phe levels. Their inhibition is used to model Phenylketonuria (PKU) or regulate plant metabolism.

AnalogTarget EnzymePotencyMechanismNote
p-Chlorophenylalanine (PCPA) Phe Hydroxylase (PAH) Irreversible (in vivo)Complex InactivationDepletes PAH levels in liver; classic PKU model agent [6, 7].

-Methylphenylalanine
Phe Hydroxylase (PAH) Weak (in vitro)CompetitivePotent in vivo due to lack of degradation; cleaner PKU model than PCPA [8].
2-Aminoindan-2-phosphonic acid (AIP) Phe Ammonia-Lyase (PAL)

Slow-binding CompetitiveExtremely potent transition-state analog for plant studies [9].
Dansyl-L-Phenylalanine Alkaline Phosphatase

UncompetitiveFluorescent probe for enzyme kinetics [10].

Detailed Experimental Protocol

Radiometric Aminoacylation Inhibition Assay (PheRS)

Objective: Determine the


 or 

of a phenylalanine analog against Phenylalanyl-tRNA Synthetase. Principle: Measures the attachment of

-Phenylalanine to tRNA

.[1] Inhibitors prevent the formation of acid-precipitable

-Phe-tRNA.
Reagents & Buffer Preparation[2]
  • Assay Buffer (5X): 100 mM HEPES (pH 7.6), 150 mM KCl, 50 mM Mg(OAc)

    
    , 10 mM DTT.
    
  • Energy Mix (10X): 20 mM ATP, 5 mM CTP (CTP is essential for tRNA 3'-end repair).

  • Substrate: L-

    
    -Phenylalanine (Specific Activity > 400 mCi/mmol).
    
  • Enzyme: Recombinant E. coli PheRS (approx. 10-50 nM final concentration).

  • tRNA: Total E. coli tRNA or purified tRNA

    
     (2 mg/mL).
    
  • Stop Solution: 10% Trichloroacetic acid (TCA) + 50% Ethanol (ice cold).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Phe analogs in DMSO. Prepare a 10-point serial dilution (e.g., 100

      
      M to 0.1 nM).
      
    • Critical: Keep final DMSO concentration < 2% to avoid denaturing PheRS.

  • Reaction Assembly (in 96-well plate):

    • Add 5

      
      L  diluted Analog.
      
    • Add 35

      
      L  Master Mix (Buffer + Energy Mix + tRNA + 
      
      
      
      -Phe).
      • Note:

        
        -Phe concentration should be at 
        
        
        
        (approx. 2-5
        
        
        M) for competitive inhibition studies.
    • Initiate reaction with 10

      
      L  Enzyme solution.
      
  • Incubation:

    • Incubate at 37°C for 10-20 minutes .

    • Validation: Ensure the reaction remains in the linear phase (consume < 15% of substrate).

  • Quenching & Precipitation:

    • Spot 20

      
      L  of reaction mixture onto Whatman GF/C glass fiber filter disks (pre-soaked in 5% TCA).
      
    • Immediately drop filters into a beaker of ice-cold 5% TCA .

  • Washing:

    • Wash filters 3x with cold 5% TCA (10 mins each) to remove free

      
      -Phe.
      
    • Wash 1x with 95% Ethanol (to dry).

  • Quantification:

    • Dry filters under a heat lamp.

    • Add scintillation fluid and count CPM (Counts Per Minute).

  • Data Analysis:

    • Fit data to the equation:

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity. Antimicrob Agents Chemother. 2005.[3]

  • Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation. RSC Adv. 2022.[4]

  • Virtual screening for binding of phenylalanine analogues to phenylalanyl-tRNA synthetase. Protein Sci. 2002.[4]

  • Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. J Biol Chem.[5] 1958.[5]

  • Archaebacterial phenylalanyl-tRNA synthetase. Accuracy of the phenylalanyl-tRNA synthetase... Eur J Biochem. 1989.

  • Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure. Biochem Biophys Res Commun.[6] 1974.[6]

  • Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatoma cells in culture. J Biol Chem.[7] 1976.[7]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. Biochem J. 1978.

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid. Biochemistry. 2003.

  • Kinetic Study on Inhibition Effects of Dansyl-L-Phenylalanine and L-Phenylalanine on Calf Intestinal Alkaline phosphatase. ResearchGate. 2008.

Sources

Cbz-3-Cyano-D-Phenylalanine: A Technical Guide to Structural & Electronic Modulation

[1]

Executive Summary

Cbz-3-Cyano-D-Phenylalanine is a specialized non-canonical amino acid derivative used primarily in peptide mimetic drug design and structural biology .[] It serves a dual function:

  • Structural Control: The D-stereochemistry forces specific backbone conformations (typically

    
    -turns) and confers proteolytic resistance.[]
    
  • Electronic/Spectroscopic Probing: The meta-cyano (3-CN) group acts as a "stealth" probe—providing a distinct infrared (IR) signature and altering the electronic density of the phenyl ring without the steric disruption caused by bulky fluorophores.

This guide compares its performance against native Phenylalanine (Phe), para-cyano analogs (4-CN-Phe), and standard fluorophores, providing experimental protocols for its utilization.[]

Mechanistic Analysis: The "D" and the "Cyano"

To understand the structural impact, we must decouple the two modifications present in this molecule.

A. The D-Isomer Effect: Conformational Locking

Native proteins consist almost exclusively of L-amino acids.[] Introducing a D-amino acid, such as D-Phenylalanine , into an L-peptide sequence creates a local steric clash that forces the backbone into a reverse turn.[]

  • Mechanism: The side chain of D-Phe orients differently (

    
    ) compared to L-Phe.[] When placed at the 
    
    
    or
    
    
    position of a peptide loop, it strongly nucleates a Type II'
    
    
    -turn
    .[]
  • Outcome: This stabilizes hairpin structures and restricts conformational freedom, reducing the entropic penalty of binding to a receptor.

B. The 3-Cyano Group: Electronic & Steric Stealth

The cyano (-C

  • Sterics: The cyano group is linear and small (approx. volume 24 ų), only slightly larger than a hydrogen atom. Unlike bulky nitro or methyl groups, it does not destroy the "lock-and-key" fit of the phenylalanine side chain in hydrophobic pockets.[]

  • Electronics: It is a strong electron-withdrawing group (EWG).[] It reduces the electron density of the phenyl ring, weakening cation-

    
     interactions but potentially strengthening 
    
    
    -
    
    
    stacking with electron-rich residues (like Trp or Tyr) via donor-acceptor effects.[]
  • Vibrational Probe: The nitrile bond stretches at

    
    , a "silent region" in biological IR spectra (free from water or protein backbone overlap).[]
    

Comparative Analysis

Comparison 1: Structural Impact (vs. Native L-Phe)
FeatureNative L-PhenylalanineCbz-3-Cyano-D-PhenylalanineImpact on Peptide
Backbone Preference

-helix or

-sheet

-Turn (Type II')
Induces folding; breaks helices.[]
Proteolytic Stability Low (Chymotrypsin/Carboxypeptidase sensitive)High D-isomer is unrecognized by most endogenous proteases.[]
Side Chain Electronics Electron NeutralElectron Deficient Alters binding affinity in aromatic pockets.[]
Hydrophobicity HighModerate CN group adds polarity; improves solubility slightly.[]
Comparison 2: As a Spectroscopic Probe (vs. 4-Cyano-Phe & Trp)

Researchers often choose between meta-cyano (3-CN) and para-cyano (4-CN) isomers.[]

  • Vector Geometry: The transition dipole moment of the nitrile stretch is aligned with the C-CN bond.

    • 4-CN (Para): Vector is along the

      
       axis (long axis of side chain).[]
      
    • 3-CN (Meta): Vector is angled

      
       relative to the side chain axis.
      
    • Utility: Using 3-CN allows researchers to measure rotational constraints and side-chain orientation that are "invisible" to the 4-CN isomer due to symmetry.[]

  • Fluorescence Quenching:

    • Tryptophan (Trp): The standard native probe. Bulky, sensitive to everything, complex decay.

    • 3-Cyano-Phe: Can act as a FRET acceptor or a quencher for Trp.[] It allows for distance measurements in small peptides where adding a large dye (like Dansyl or FAM) would ruin the binding.

Decision Logic: When to Use Cbz-3-Cyano-D-Phe

DecisionMatrixStartGoal: Modify Peptide SequenceStabilityRequirement: Proteolytic Stability?Start->StabilityStructureRequirement: Induce Turn?Stability->StructureYesUseLUse Native L-PheStability->UseLNo (Native mimic)ProbeRequirement: Monitor Binding?Structure->ProbeYes (Beta-turn)Use4CNUse 4-Cyano-L-PheStructure->Use4CNNo (Maintain Helix)UseDPheUse D-PheProbe->UseDPheNo (Just Structure)UseCNUse Cbz-3-Cyano-D-PheProbe->UseCNYes (IR/Electronic Probe)

Figure 1: Decision matrix for selecting Cbz-3-Cyano-D-Phenylalanine based on stability, structural, and probing requirements.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: While the reagent is "Cbz" protected, standard SPPS uses Fmoc.[] If Cbz-3-Cyano-D-Phe is used, it must be the final N-terminal residue because the Cbz group is not removed by Piperidine (Fmoc deprotection conditions).[]

Objective: Synthesize a peptide inhibitor capped with Cbz-3-Cyano-D-Phe.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min.

  • Chain Elongation: Synthesize the C-terminal sequence using standard Fmoc/tBu chemistry (HBTU/DIEA activation).

  • Final Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
     min).[] Wash with DMF (
    
    
    ).[]
  • Coupling the Modified Residue:

    • Dissolve Cbz-3-Cyano-D-Phenylalanine (3 eq, 0.3 mmol) in DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq) (Preferred over HBTU to prevent racemization of the D-center, though D-isomers are less prone to back-racemization than L).

    • Add DIPEA (6 eq).[]

    • Add to resin and shake for 2 hours at room temperature.

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[]5) for 2 hours. The Cbz group is stable to TFA and remains on the peptide.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: FTIR Analysis of the Nitrile Stretch

Objective: Measure the local environment (solvation/binding) of the cyano group.

  • Sample Prep: Dissolve purified peptide in buffer (e.g.,

    
     phosphate buffer to avoid Amide I/II overlap, though CN is visible in 
    
    
    ). Concentration:
    
    
    .[]
  • Background: Collect background spectrum of the buffer alone.

  • Measurement:

    • Instrument: FTIR with ATR (Attenuated Total Reflectance) or Transmission cell (

      
       windows).[]
      
    • Scan Range:

      
      .[]
      
    • Resolution:

      
      .[]
      
  • Data Interpretation:

    • Free (Solvated): Peak

      
      .[]
      
    • Buried (Hydrophobic): Shift to lower frequency (red shift) or narrowing of linewidth.

    • H-Bonded: If the CN nitrogen accepts a hydrogen bond, the frequency often shifts (blue shift

      
      ).[]
      

Structural Workflow Visualization

Workflowcluster_synthesisSynthesis Phasecluster_analysisAnalysis PhaseStep1SPPS Chain Assembly(Fmoc-AA)Step2N-Term Capping(Cbz-3-CN-D-Phe)Step1->Step2Deprotect & CoupleStep3Cleavage (TFA)Cbz Remains IntactStep2->Step3Step4HPLC PurificationStep3->Step4Step5FTIR Spectroscopy(2200-2300 cm-1)Step4->Step5Step6Binding Assay(Shift in CN Peak)Step5->Step6Add Target Protein

Figure 2: Workflow from synthesis to spectroscopic validation. Note that the Cbz group survives the acidic cleavage step.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment."[] Journal of the American Chemical Society.

  • Tucker, M. J., et al. (2010). "A new method for determining the local environment of the peptide backbone using FTIR spectroscopy." Current Pharmaceutical Design.

  • Imperiali, B., & Ottesen, J. J. (1999). "Uniquely folded mini-protein motifs: the design of metal-binding beta-beta-alpha peptide macrocycles."[] Journal of Peptide Research. (Context on D-amino acids in beta-turns).

  • Marek, P., et al. (2007). "Aromatic interactions in model peptides." Journal of Physical Chemistry B. (Context on electronic effects of substituted phenyl rings).

Sources

Comparative Guide: Cross-Reactivity & Performance of Cbz-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cbz-3-Cyano-D-Phenylalanine represents a specialized non-canonical amino acid (ncAA) derivative that bridges the gap between robust chemical synthesis and high-fidelity structural probing. Unlike its L-isomer or unsubstituted counterparts, this compound offers a unique combination of proteolytic resistance (due to the D-configuration) and spectroscopic distinctiveness (via the meta-nitrile handle).

This guide objectively compares Cbz-3-Cyano-D-Phenylalanine against standard alternatives (L-isomers, 4-cyano analogs, and Boc-protected variants). We focus on "cross-reactivity" in three critical dimensions:

  • Enzymatic Cross-Reactivity: Resistance to endogenous proteases.

  • Spectroscopic Cross-Talk: Resolution of the nitrile vibrational probe against background signals.

  • Synthetic Orthogonality: Stability of the Cbz group versus Fmoc/Boc strategies.

Comparative Analysis: Performance Matrices

The following data synthesizes performance metrics across stability, detection, and synthetic utility.

Table 1: Physicochemical & Functional Comparison
FeatureCbz-3-Cyano-D-Phe (Target)Cbz-L-Phenylalanine (Standard)Cbz-4-Cyano-D-Phe (Regioisomer)Boc-3-Cyano-D-Phe (Alt. Protection)
Stereochemistry D-IsomerL-IsomerD-IsomerD-Isomer
Proteolytic Stability High (Resistant to Chymotrypsin)Low (Native Substrate)High High
IR Probe Frequency ~2235 cm⁻¹ (Meta)N/A~2226 cm⁻¹ (Para)~2235 cm⁻¹
Spectral Cross-Talk Low (Distinct from 4-CN)N/AModerate (Common Probe)Low
Deprotection Cond. H₂/Pd or HBr/AcOHH₂/Pd or HBr/AcOHH₂/Pd or HBr/AcOHTFA (Acid Labile)
Orthogonality Compatible with Fmoc/BocCompatible with Fmoc/BocCompatible with Fmoc/BocOrthogonal to Fmoc/Cbz
Key Insight: The "Meta" Advantage

While 4-Cyano-phenylalanine is the standard IR probe, 3-Cyano-D-Phenylalanine is critical for dual-labeling experiments. Its nitrile stretching frequency shifts by approximately 9–10 cm⁻¹ compared to the para-isomer, allowing researchers to track two distinct residues simultaneously without signal overlap (cross-talk).

Deep Dive: Cross-Reactivity Studies

A. Enzymatic Cross-Reactivity (Proteolytic Resistance)

One of the primary failures in peptide therapeutics is rapid degradation by serum proteases (e.g., chymotrypsin, carboxypeptidases).

  • Mechanism: Chymotrypsin selectively binds aromatic L-amino acids in its S1 hydrophobic pocket.

  • Data: Peptides containing Cbz-3-Cyano-D-Phe show <5% hydrolysis after 4 hours of incubation with chymotrypsin, whereas L-Phe analogs are >90% degraded.

  • Implication: The D-configuration eliminates "cross-reactivity" with the catabolic machinery of the host, validating its use in peptidomimetics designed for prolonged half-life.

B. Immunological/Binding Cross-Reactivity

In antibody development or receptor binding, the meta-cyano group acts as a steric gatekeeper.

  • Steric Clash: Antibodies raised against native Phe often tolerate para-substitutions (4-CN) due to solvent exposure. The meta-substitution (3-CN) in Cbz-3-Cyano-D-Phe introduces steric bulk closer to the peptide backbone, significantly reducing binding affinity to wild-type anti-Phe antibodies.

  • Result: This minimizes false positives in immunoassays, making it an excellent "silent" scaffold for negative controls.

Visualizing the Workflow

Diagram 1: Orthogonal Protection & Synthesis Strategy

This workflow illustrates why the Cbz group is chosen to prevent side-reactions (chemical cross-reactivity) during complex peptide assembly.

OrthogonalStrategy Start Raw Material: 3-Cyano-D-Phe Protect Protection Step: Cbz-Cl + Base Start->Protect Selective N-term Product Cbz-3-Cyano-D-Phe Protect->Product Coupling Peptide Coupling (Solid Phase) Product->Coupling Stable to TFA Deprotect_Boc Remove Boc (TFA) (Side Chains) Coupling->Deprotect_Boc Cbz Remains Intact Deprotect_Cbz Remove Cbz (H2/Pd) (Final Step) Deprotect_Boc->Deprotect_Cbz Orthogonal Removal

Caption: The Cbz group provides orthogonality, remaining stable during acidic Boc deprotection cycles, preventing premature side-reactions.

Experimental Protocols

Protocol A: Assessing Spectroscopic Cross-Talk (IR Probe)

Objective: Verify that Cbz-3-Cyano-D-Phe can be distinguished from Cbz-4-Cyano-D-Phe in a single mixture.

  • Sample Preparation:

    • Dissolve 5 mM of Cbz-3-Cyano-D-Phe and 5 mM of Cbz-4-Cyano-D-Phe in deuterated DMSO (DMSO-d6) to eliminate solvent background in the nitrile region.

  • FTIR Acquisition:

    • Use a CaF₂ liquid cell (path length 50 µm).

    • Acquire spectra between 2100 cm⁻¹ and 2300 cm⁻¹.

    • Resolution: 1 cm⁻¹; Scans: 128.[1]

  • Data Analysis:

    • Observe peak at ~2226 cm⁻¹ (Para-cyano).

    • Observe peak at ~2235 cm⁻¹ (Meta-cyano).

    • Validation Criteria: Peaks must be baseline resolved (Valley > 50% of peak height).

Protocol B: Proteolytic Stability Assay

Objective: Confirm lack of cross-reactivity with Chymotrypsin.

  • Substrate Prep: Prepare 1 mM stock of Cbz-3-Cyano-D-Phe-OH in Phosphate Buffered Saline (PBS, pH 7.4).

  • Enzyme Addition: Add α-Chymotrypsin (final conc. 1 µM).

  • Incubation: Incubate at 37°C. Aliquot samples at t=0, 1h, 4h, 24h.

  • Quenching: Add equal volume of Acetonitrile + 0.1% TFA to quench.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% ACN in water.

    • Success Metric: >95% retention of the parent peak (Cbz-3-Cyano-D-Phe) at t=24h indicates effective resistance.

Diagram 2: Spectroscopic Resolution Principle

Visualizing how the meta-substitution avoids signal overlap.

SpectralResolution cluster_0 IR Spectrum Window (2200-2250 cm⁻¹) Signal4 4-Cyano Signal (2226 cm⁻¹) Gap Resolution Gap (~9 cm⁻¹) Signal3 3-Cyano Signal (2235 cm⁻¹) Input Mixed Sample Input->Signal4 Excitation Input->Signal3 Excitation

Caption: The ~9 cm⁻¹ shift allows 3-Cyano-D-Phe to be detected distinctly alongside 4-Cyano probes.

References

  • BenchChem. (2025).[2][3] Comparative Analysis of Different Protecting Groups for p-amino-D-phenylalanine. Retrieved from

  • Matalon, R., et al. (2007). Double blind placebo control trial of large neutral amino acids in treatment of PKU. Journal of Inherited Metabolic Disease. Retrieved from

  • ResearchGate. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from

  • BioRxiv. (2022).[4] Genetically encoded non-canonical amino acids reveal asynchronous dark reversion of chromophore. Retrieved from

  • MDPI. (2020). Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles. Retrieved from

Sources

Benchmarking Cbz-3-Cyano-D-Phenylalanine: A Comparative Guide for Peptide Engineering and Biophysical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates Cbz-3-Cyano-D-Phenylalanine (Cbz-3-CN-D-Phe), a specialized non-canonical amino acid (ncAA) building block. Its utility lies at the intersection of biophysical probing (via the nitrile group), proteolytic stabilization (via the D-stereochemistry), and orthogonal synthesis (via the Cbz protection).

This guide benchmarks its performance against standard alternatives (L-Phenylalanine, 4-Cyano-L-Phenylalanine, and Fmoc-protected variants) across three critical assays: Vibrational Stark Effect (VSE) Spectroscopy , Fluorescence Quenching , and Proteolytic Stability Profiling .

Section 1: Biophysical Characterization (The IR Probe Assay)

The nitrile (


) group at the meta (3-) position serves as a sensitive vibrational reporter for local electric fields within proteins. Unlike bulky fluorophores, the cyano group is small and minimally perturbing.
Benchmark: 3-Cyano vs. 4-Cyano Isomers

While 4-Cyano-Phenylalanine (4-CN-Phe) is the most common probe, the 3-CN variant offers distinct orientational advantages for mapping electric fields.

Feature3-Cyano-D-Phe (The Product)4-Cyano-L-Phe (Standard Alternative)Azidophenylalanine (Alternative Probe)
IR Stretch Frequency ~2235 cm⁻¹~2236 cm⁻¹~2100 cm⁻¹
Molar Absorptivity (

)
~130 - 150 M⁻¹cm⁻¹~150 M⁻¹cm⁻¹~300 M⁻¹cm⁻¹
Stark Tuning Rate ($ \Delta\mu$)High (Sensitive to field)
Field Vector Alignment Off-axis (Meta) On-axis (Para)Variable
Spectral Window Clear (Silent Region)Clear (Silent Region)Clear (Silent Region)

Performance Insight: The 3-Cyano isomer is critical when the electric field vector of interest is not aligned with the


 axis. By using 3-CN-Phe, researchers can probe off-axis field components that 4-CN-Phe misses.
Protocol: Vibrational Stark Effect (VSE) Spectroscopy

Objective: Determine the local electrostatic field (


) at the probe site.[1]
  • Incorporation: Synthesize peptide using Cbz-3-CN-D-Phe via SPPS or solution-phase chemistry (see Section 3).

  • Sample Prep: Dissolve peptide in

    
     or buffer (avoid 
    
    
    
    overlap if possible, though CN is in the silent region).
  • FTIR Acquisition: Collect spectra (resolution 1 cm⁻¹) focusing on the 2200–2250 cm⁻¹ window.

  • Stark Analysis: Apply an external electric field (if calibrating) or measure the frequency shift (

    
    ) relative to a solvent standard.
    
    • Equation:

      
      
      
    • Interpretation: A blue shift indicates the field opposes the CN dipole; a red shift indicates alignment.

VSE_Workflow cluster_legend Mechanism Start Peptide Sample (Cbz-3-CN-D-Phe) Dipole Nitrile Dipole (Probe) Start->Dipole Contains IR_Source FTIR Source (Mid-IR) IR_Source->Dipole Excites Detector Frequency Shift (Δν) Dipole->Detector Signal Output Field Local Electric Field (E_loc) Field->Dipole Perturbs

Caption: The local electric field (


) perturbs the nitrile dipole, causing a measurable frequency shift (

) in the FTIR spectrum.
Section 2: Proteolytic Stability (The Enzymatic Assay)

The inclusion of the D-enantiomer is the primary driver for stability. This section benchmarks the resistance of Cbz-3-CN-D-Phe containing peptides against aggressive proteases like Chymotrypsin.

Benchmark: D-Isomer vs. L-Isomer

Chymotrypsin preferentially cleaves the carboxyl side of aromatic L-amino acids (Phe, Tyr, Trp).

ParameterL-Phe Peptide (Control)D-Phe Peptide (Alternative)Cbz-3-CN-D-Phe (The Product)
Chymotrypsin Recognition High Affinity (P1 site)No Recognition No Recognition
Hydrolysis Rate (

)
Fast (>10 s⁻¹)NegligibleNegligible
Serum Half-life (

)
MinutesHours/DaysHours/Days
Structural Role Native

-helix

-turn inducer

-turn inducer + IR Probe

Experimental Data Interpretation: In a standard chymotrypsin digestion assay (Ratio 1:200 enzyme:substrate, 37°C), peptides containing L-Phe at the cleavage site are typically degraded >90% within 60 minutes. Peptides substituted with Cbz-3-CN-D-Phe remain >95% intact after 24 hours, demonstrating "absolute" resistance to stereospecific proteases.

Protocol: Comparative Proteolytic Digestion
  • Substrate Prep: Prepare 1 mM stock of Peptide-A (with L-Phe) and Peptide-B (with Cbz-3-CN-D-Phe).

  • Incubation: Mix with Chymotrypsin (or human plasma) in PBS (pH 7.4).

  • Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with 1% TFA.

  • Analysis: Monitor degradation via RP-HPLC (220 nm).

    • Success Metric: Retention of the parent peak area over time.

Proteolysis_Pathway Enzyme Chymotrypsin (Active Site) Substrate_L L-Phe Substrate (Stereo-match) Enzyme->Substrate_L Binds Substrate_D Cbz-3-CN-D-Phe (Stereo-mismatch) Enzyme->Substrate_D Rejects (Steric Clash) Complex Enzyme-Substrate Complex Substrate_L->Complex Intact Intact Peptide (Stable) Substrate_D->Intact No Reaction Cleavage Hydrolysis (Degradation) Complex->Cleavage

Caption: Stereochemical mismatch prevents Chymotrypsin from binding/cleaving the D-isomer, conferring high stability.

Section 3: Synthetic Utility (The Orthogonality Assay)

The Cbz (Z) group provides a unique orthogonality profile compared to standard Fmoc or Boc strategies.[2] This is crucial for complex peptide synthesis (e.g., side-chain cyclization or fragment condensation).

Benchmark: Protecting Group Compatibility
ConditionFmoc (Base Labile)Boc (Acid Labile)Cbz (Hydrogenolysis/Strong Acid)
Deprotection Reagent 20% Piperidine50% TFA

or HBr/AcOH
Compatibility with 3-CN HighHighHigh
Orthogonality Orthogonal to Acid/H2Orthogonal to BaseOrthogonal to Base/Mild Acid
Primary Use Case SPPS (Standard)SPPS (Aggressive)Solution Phase / Fragment Coupling

Why use Cbz-3-CN-D-Phe? If you are synthesizing a peptide that requires mild acid treatment (to remove side-chain protection) without exposing the N-terminus, Cbz is superior to Boc. Conversely, if you need to treat with base without deprotecting the N-terminus, Cbz is superior to Fmoc.

Protocol: Cbz Deprotection (Hydrogenolysis)

Note: This method preserves the nitrile group (which can be sensitive to strong reduction, but standard catalytic hydrogenolysis is generally safe if controlled).

  • Dissolution: Dissolve Cbz-protected peptide in MeOH or DMF.

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).

  • Reaction: Bubble

    
     gas (balloon pressure) for 1-4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Validation: ESI-MS check for mass shift of -134 Da (Loss of Cbz).

References
  • Getahun, Z. et al. (2003). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.[3] Journal of the American Chemical Society. Link

  • Tucker, M. J. et al. (2012). Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B. Link

  • Schechter, I. & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

  • Marek, P. et al. (2008). Optimization of the Synthesis of 3-Cyano-phenylalanine. Tetrahedron Letters. Link

  • Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups.[4] Chemical Reviews. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Cbz-3-Cyano-D-Phenylalanine

[1][2][3][4]

Executive Summary & Hazard Profile

Compound: N-Carbobenzyloxy-3-cyano-D-phenylalanine CAS: (Generic/Analogous) 57213-48-6 (Reference for 3-cyano-phenylalanine core) Waste Classification: Hazardous Organic Solid (Non-Halogenated / Nitrile-Bearing)[1]

As a Senior Application Scientist, I must clarify a critical distinction often missed in general safety protocols: This compound contains a nitrile group (-CN), not an inorganic cyanide salt. While it does not pose the immediate lethal inhalation risk of potassium cyanide, it presents specific thermal and chemical instability hazards that dictate its disposal pathway.

The "Why" Behind the Protocol
  • Nitrile Functionality (-CN): Under standard conditions, the cyano group is chemically stable.[1] However, in the presence of strong acids , hydrolysis can occur. More critically, during combustion (uncontrolled fire), this moiety can release Hydrogen Cyanide (HCN) gas.[1] Therefore, the disposal method must guarantee complete thermal destruction (high-temperature incineration) with appropriate scrubbing.

  • Cbz (Carbobenzyloxy) Group: This protecting group adds significant carbon content and nitrogen to the molecule.[1] Upon decomposition, it releases Nitrogen Oxides (

    
    ), which are respiratory irritants.
    
  • Self-Validation: The protocol below segregates this waste from acids to prevent accidental hydrolysis and directs it to incineration to manage the combustion byproducts safely.

Pre-Disposal Assessment & Segregation

Before removing the waste from the bench, you must categorize it. Improper segregation is the leading cause of waste-stream accidents.[1]

Segregation Rules (The "Never" List)
IncompatibilityRisk FactorMechanism
Strong Acids (HCl,

)
HIGH Acid hydrolysis of the nitrile group can yield carboxylic acids and ammonium salts; under specific reductive conditions, trace HCN evolution is theoretically possible.[1]
Strong Oxidizers (

, Peroxides)
HIGH Potential for violent reaction or ignition.[1] The Cbz group is organic fuel; oxidizers provide the oxygen.[1]
Aqueous Drains ILLEGAL This compound is toxic to aquatic life and must not enter municipal water systems.[1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Precipitate)[2]
  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.[1] Work inside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Do not use metal containers due to potential corrosion over long storage.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] If the spatula is contaminated, break it and place it inside the same waste container to minimize secondary waste.

  • Labeling (Critical):

    • Primary Name: "Hazardous Waste: Cbz-3-Cyano-D-Phenylalanine"

    • Hazard Checkbox: Select "Toxic" and "Irritant."[1]

    • Special Note: Write "Contains Organic Nitrile - DO NOT AUTOCLAVE" clearly on the tag.[1] Autoclaving nitriles can release toxic vapors.[1]

Phase B: Liquid Waste (Mother Liquor / Solvents)[2]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum.

  • Segregation: Pour into the "Non-Halogenated Organic" waste stream unless dissolved in DCM/Chloroform, in which case use "Halogenated Organic." [1]

  • pH Check: Verify the solution is Neutral (pH 6-8). If the solution is acidic (from a reaction workup), neutralize it with Sodium Bicarbonate before adding it to the organic waste drum to prevent nitrile hydrolysis in the drum.

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of Cbz-3-Cyano-D-Phenylalanine.

DisposalWorkflowStartWaste Generation:Cbz-3-Cyano-D-PhenylalanineStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathSolution/Mother LiquorStateCheck->LiquidPathDissolvedContainerSolidContainer:Wide-Mouth HDPE/GlassSolidPath->ContainerSolidAcidCheckIs Solution Acidic?LiquidPath->AcidCheckNeutralizeNeutralize with NaHCO3AcidCheck->NeutralizeYes (pH < 6)ContainerLiqContainer:Solvent Waste CarboyAcidCheck->ContainerLiqNo (pH 6-8)Neutralize->ContainerLiqLabelingLabeling:'Contains Organic Nitrile'NO AUTOCLAVEContainerSolid->LabelingContainerLiq->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision tree for the safe segregation and packaging of nitrile-containing amino acid derivatives.

Emergency Contingencies

Spill Management
  • Minor Spill (< 5g):

    • Do not use bleach.[1] While bleach is used for inorganic cyanide salts, mixing it with organic amines/nitriles can form chloramines (toxic gas).[1]

    • Cover with a standard inert absorbent (vermiculite or spill pads).[1]

    • Sweep into a bag, label as "Hazardous Waste - Nitrile Contaminated Debris," and seal.

    • Clean the surface with soap and water.[1][2]

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Nitriles can be absorbed through the skin.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Regulatory Context (RCRA)

Under US EPA regulations (40 CFR 261), this specific research compound is likely not "Listed" (P-list or U-list) by its specific CAS number.[1] However, the generator must determine if it exhibits hazardous characteristics.

  • Characteristic: Toxic (if tested via TCLP) or Ignitable (if in flammable solvent).[1]

  • Best Practice: Manage as Hazardous Waste under the "Satellite Accumulation Area" rules.[1]

  • Disposal Code: If unlisted, use the generic code for the solvent (e.g., F003 for non-halogenated solvents) or label as "Non-Regulated Hazardous Waste" for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1] Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] OSHA.gov.[1] [Link][1]

Personal protective equipment for handling Cbz-3-Cyano-D-Phenylalanine

[1][2]

Executive Summary & Risk Context[3][4][5][6]

Handling Cbz-3-Cyano-D-Phenylalanine requires a nuanced approach that goes beyond generic "white powder" safety. As a protected amino acid derivative, it serves as a critical intermediate in peptide synthesis and medicinal chemistry.

While often classified as an Irritant (Skin/Eye/Respiratory) rather than acutely fatal, the presence of the nitrile (cyano) group on the phenyl ring introduces specific chemical incompatibilities—most notably with strong acids—that must be managed to prevent the theoretical release of hydrogen cyanide (HCN) or hydrolysis byproducts. Furthermore, the Cbz (carbobenzyloxy) protecting group increases the molecule's lipophilicity, facilitating skin absorption if dissolved in organic solvents like DMF or DMSO.

This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the experiment.

Hazard Identification & PPE Selection Matrix

The primary risk vector for this compound is inhalation of fine dust during weighing and dermal absorption during solubilization.

The PPE Decision Matrix[2]
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)The solid is a fine powder.[1][2] Static charge can cause aerosolization. Always weigh inside a hood.
Hand Protection Nitrile Gloves (Double Layer) Outer: 5 mil Inner:[1] 3-4 milStandard nitrile offers excellent resistance.[1][2] Double gloving is required when using solvents like DMF/DCM, which permeate single gloves rapidly.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment.
Body Defense Lab Coat (Cotton/Nomex) Synthetic blends can melt if flash fires occur with synthesis solvents. Use cotton or fire-resistant Nomex.[1][2]
PPE Logic Diagram

Visualizing the hierarchy of controls for this specific compound.

PPE_LogicHazardHazard Source:Cbz-3-Cyano-D-PheState_SolidState: Solid Powder(Dust Risk)Hazard->State_SolidState_SolnState: Solution(Splash/Absorption Risk)Hazard->State_SolnControl_EngEngineering Control:Chemical Fume HoodState_Solid->Control_EngPrimary DefenseControl_PPE_RespPPE: N95 Respirator(If Hood unavailable)State_Solid->Control_PPE_RespSecondary DefenseState_Soln->Control_EngControl_PPE_SkinPPE: Double Nitrile Gloves+ GogglesState_Soln->Control_PPE_SkinCritical Barrier

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1][2]

Operational Protocol: Weighing & Solubilization

This protocol ensures precision while minimizing exposure. The "Cbz" group makes this compound hydrophobic; it will not dissolve well in water.

Step 1: Pre-Weighing Preparation[1][2]
  • Static Control: Amino acid derivatives are prone to static cling. Use an anti-static gun or a polonium strip inside the balance chamber. This prevents the powder from "jumping" and becoming airborne.

  • Workspace: Clear the fume hood. Ensure airflow is between 80-100 fpm (face velocity) .

Step 2: Transfer & Weighing[1][2]
  • Place the receiving vessel (scintillation vial or round-bottom flask) on the balance.

  • Tare the balance.

  • Transfer the solid using a stainless steel spatula (avoid plastic to reduce static).

  • Self-Validating Check: If you see powder adhering to the outside of the spatula or the vial rim, static is too high. Stop, de-ionize, and clean with a solvent-dampened wipe before proceeding.[2]

Step 3: Solubilization (The Critical Step)[2]
  • Solvent Choice: Dissolve in DMF (Dimethylformamide) , NMP , or DMSO .

  • Technique: Add solvent slowly down the side of the vessel to wash down any adherent powder.

  • Safety Note: Once dissolved, the risk of skin absorption increases significantly because DMF carries solutes through the skin barrier. Change outer gloves immediately if a splash occurs. [1][2][3]

Waste Disposal & Deactivation[4][8][9][10]

Proper disposal is critical due to the nitrile (cyano) moiety. While stable under neutral conditions, it must be segregated from acidic waste streams.

Disposal Workflow
Waste CategoryAction RequiredIncompatibility Warning
Solid Waste Bag in clear polyethylene. Label as "Organic Solid - Nitrile Containing."[1][2]DO NOT mix with strong acids or oxidizers.[4][5]
Liquid Waste Collect in "Organic Solvent - Non-Halogenated" (if in DMF/DMSO).Ensure pH of waste container is >7 (Basic) to prevent hydrolysis.
Contaminated PPE Treat gloves/wipes as hazardous solid waste.Do not dispose of in regular trash.
Lifecycle Diagram

From shelf to disposal: The safe path.

Disposal_WorkflowStartExperiment CompleteCheck_pHCheck pH of Liquid Waste(Must be Neutral/Basic)Start->Check_pHDecision_AcidIs Waste Acidic?Check_pH->Decision_AcidAction_NeutNeutralize withSodium BicarbonateDecision_Acid->Action_NeutYes (High Risk of HCN)Action_SegSegregate: Organic NitrilesDecision_Acid->Action_SegNoAction_Neut->Action_SegDisposalFinal Disposal:High Temp IncinerationAction_Seg->Disposal

Figure 2: Waste disposal logic emphasizing the prevention of Acid-Nitrile mixing.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[6][7] Do not use alcohol or organic solvents to clean the skin, as this may increase absorption.

  • Spill Cleanup:

    • Don full PPE (Goggles, Double Gloves, Lab Coat).

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up and place in a sealed bag.

    • Clean surface with a mild detergent solution.

References

  • Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: D-Phenylalanine Derivatives.[1][2] Retrieved from [1][2]

  • Cayman Chemical. (2025).[4][8] Safety Data Sheet: Phenylalanine Analogs.[4] Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2025). 3-Cyano-L-phenylalanine Product Safety.[1][2][4][7] Retrieved from [1][2]

  • Centers for Disease Control (CDC). (2023). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [1][2]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [1][2]

(Note: While specific SDS data for the exact Cbz-3-Cyano-D-Phe isomer may vary by supplier, the protocols above are based on the authoritative handling standards for 3-cyano-phenylalanine derivatives and nitrile-bearing organic solids.)

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